Thioperamide maleate
説明
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMIKDBRCCYGE-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017661 | |
| Record name | Thioperamide maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148440-81-7 | |
| Record name | Thioperamide maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thioperamide Maleate: A Technical Guide to its Mechanism of Action on Histamine H3 Receptors
Executive Summary: Thioperamide (B1682323) is a pivotal pharmacological tool and a foundational compound in the study of the histaminergic system. Classified as a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, its mechanism of action is more precisely defined as that of an inverse agonist. This is due to the H3 receptor's high degree of constitutive activity, meaning it signals even in the absence of an agonist. Thioperamide stabilizes the receptor in an inactive state, thereby blocking this basal signaling. This action leads to the disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequently, an enhanced synthesis and release of histamine and other key neurotransmitters in the central nervous system. This guide provides an in-depth analysis of its binding profile, downstream signaling effects, and the experimental protocols used for its characterization.
The Histamine H3 Receptor: A Constitutively Active Regulator
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS)[1][2]. It functions as both a presynaptic autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine in a negative feedback loop, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine[2][3]. A defining characteristic of the H3 receptor is its high constitutive activity, allowing it to maintain a tonic inhibitory signal without agonist binding[4]. This intrinsic activity makes it a unique target for inverse agonists.
Thioperamide: Classification and Binding Profile
Antagonist and Inverse Agonist Activity
Thioperamide is widely recognized as the first potent and selective H3 receptor antagonist. However, given the H3 receptor's high constitutive activity, compounds that block this basal signaling are functionally defined as inverse agonists. Thioperamide effectively reduces the receptor's intrinsic activity, which in turn increases the synthesis and release of neuronal histamine. This dual classification is critical for understanding its pharmacological effects, which extend beyond simply blocking the action of histamine to actively suppressing the receptor's inherent inhibitory tone.
Quantitative Binding and Potency Data
The affinity and potency of thioperamide have been quantified across various experimental systems. Its high affinity for the H3 receptor is demonstrated by low nanomolar dissociation constants.
Table 1: Binding Affinity and Potency of Thioperamide at H3 Receptors
| Parameter | Value | Species/System | Assay Type |
|---|---|---|---|
| Ki | 25 nM | Human (recombinant) | Radioligand Binding |
| Ki | 4.3 nM | Rat | [3H]histamine release inhibition |
| Ki | 31 nM | Rat | [3H]histamine synthesis inhibition |
| Ki | 2.1 nM | Rat Brain | [3H]-(R)α-MeHA displacement |
| Apparent Ki | 4 nM | Rat | [3H]histamine release inhibition |
| KD | 0.80 ± 0.06 nM | Rat Cerebral Cortex | [3H]-thioperamide saturation binding |
| Bmax | 73 ± 20 fmol/mg protein | Rat Cerebral Cortex | [3H]-thioperamide saturation binding |
| pEC50 | 7.53 ± 0.11 | Human (CHO cells) | 3H-cAMP accumulation (Inverse Agonism) |
| IC50 | 0.20 µM | Bovine Adrenocortical Cells | Cortisol secretion inhibition |
Mechanism of Action: Downstream Signaling Pathways
Thioperamide's interaction with the H3 receptor initiates a cascade of downstream events, fundamentally altering neuronal communication.
Modulation of the cAMP/PKA Pathway
The H3 receptor is coupled to the Gi/o family of G proteins. Agonist binding—or the receptor's constitutive activity—leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). As an inverse agonist, thioperamide binds to the H3 receptor and stabilizes it in an inactive conformation. This prevents Gi/o protein activation, thereby relieving the inhibition on adenylyl cyclase. The resulting increase in cAMP production activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP-response element binding protein (CREB).
Regulation of Neurotransmitter Release
By blocking the inhibitory effects of presynaptic H3 autoreceptors and heteroreceptors, thioperamide enhances the release of multiple neurotransmitters. This is a primary contributor to its stimulant and pro-cognitive effects. Blockade of H3 autoreceptors on histaminergic neurons leads to a significant increase in histamine release. Simultaneously, blockade of H3 heteroreceptors on other neurons promotes the release of acetylcholine, dopamine, and GABA, among others, in key brain regions associated with wakefulness and cognition, such as the cortex and hippocampus.
Key Experimental Protocols for Characterization
The pharmacological profile of thioperamide has been established using several key in vitro assays.
Radioligand Binding Assays
These assays directly measure the binding of ligands to the H3 receptor. They are used to determine affinity (KD, Ki) and receptor density (Bmax).
Methodology:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing H3 receptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-thioperamide or [3H]-(R)α-methylhistamine) at various concentrations. For competition assays, a fixed concentration of radioligand is incubated with varying concentrations of the unlabeled test compound (thioperamide).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed to yield KD and Bmax values. Competition binding data are used to calculate the Ki value.
GTPγS Binding Assays
This functional assay measures the first step in signal transduction: the activation of G proteins by the receptor. It is used to distinguish between agonists, antagonists, and inverse agonists.
Methodology:
-
Membrane Preparation: As with binding assays, membranes containing H3 receptors are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are inactive) and the test compound (thioperamide).
-
Initiation: The reaction is initiated by adding a non-hydrolyzable, labeled GTP analog, such as [35S]GTPγS or a europium-labeled GTP (Eu-GTP).
-
G Protein Activation: Active receptors catalyze the exchange of GDP for the labeled GTPγS on the Gα subunit. Inverse agonists like thioperamide decrease the basal level of GTPγS binding by reducing the receptor's constitutive activity.
-
Detection: The amount of labeled GTPγS bound to the G proteins is quantified, either by scintillation counting for 35S or time-resolved fluorescence for Eu-GTP.
-
Data Analysis: Data are plotted to determine the potency (EC50 or IC50) and efficacy of the compound in modulating G protein activation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide Maleate: A Comparative Analysis of Binding Affinity for H3 and H4 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thioperamide (B1682323) maleate (B1232345) for the human histamine (B1213489) H3 and H4 receptors. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding characteristics, the experimental methodologies used to determine these affinities, and the relevant signaling pathways associated with these receptors.
Executive Summary
Thioperamide is a classical histamine receptor ligand that has been instrumental in the characterization of the H3 receptor. While it is widely recognized as a potent H3 receptor antagonist/inverse agonist, it also exhibits significant affinity for the more recently discovered H4 receptor. This document consolidates available data on the binding profile of thioperamide at these two receptor subtypes, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for radioligand binding assays are provided to enable replication and further investigation. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the downstream consequences of receptor activation, offering a broader context for understanding the functional implications of thioperamide's binding.
Data Presentation: Binding Affinity of Thioperamide Maleate
The binding affinity of thioperamide for human H3 and H4 receptors has been determined in various studies, typically through radioligand binding assays. The data is commonly presented as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Reference |
| Thioperamide | H3 | Human | Radioligand Binding | [125I]iodoproxyfan | 4.3 ± 1.6 | 8.37 | [1] |
| Thioperamide | H4 | Human | Radioligand Binding | [3H]histamine | Similar potency to H3R | - | [2][3] |
| Thioperamide | H3 | Rat | Radioligand Binding | [3H]-Nα-methylhistamine | - | - | [4] |
Note: The term "similar potency" for the H4 receptor as stated in some studies indicates that the Ki value is in a comparable nanomolar range to that of the H3 receptor.[2]
Experimental Protocols
The determination of binding affinities for thioperamide at H3 and H4 receptors predominantly relies on competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, thioperamide) to displace a radiolabeled ligand that is specifically bound to the receptor.
Histamine H3 Receptor Radioligand Binding Assay
This protocol is a synthesis of methodologies described in the scientific literature.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH) or [125I]iodoproxyfan.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or (R)-alpha-methylhistamine).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the H3 receptor.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100 µg per well.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd, e.g., 0.6 nM [3H]NAMH), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 30-60 minutes at 25°C to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the thioperamide concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of thioperamide that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H4 Receptor Radioligand Binding Assay
This protocol is based on established methods for H4 receptor binding studies.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines stably expressing the human histamine H4 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]histamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled histamine (e.g., 10 µM).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Follow the same procedure as for the H3 receptor membrane preparation.
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, [3H]histamine (at a concentration near its Kd, e.g., 3-5 nM), and assay buffer.
-
Non-specific Binding: Add cell membranes, [3H]histamine, and a saturating concentration of unlabeled histamine.
-
Competitive Binding: Add cell membranes, [3H]histamine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration and Washing: Follow the same procedure as for the H3 receptor assay.
-
Quantification: Follow the same procedure as for the H3 receptor assay.
-
Data Analysis: Follow the same data analysis steps as for the H3 receptor assay to determine the IC50 and Ki values for thioperamide at the H4 receptor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the histamine H3 and H4 receptors.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide: A Technical Guide to its Early Development and Discovery as a Histamine H3 Receptor Antagonist
Introduction
The discovery of the histamine (B1213489) H3 receptor in 1983 marked a significant milestone in understanding the complex role of histamine as a neurotransmitter in the central nervous system.[1][2] This receptor was identified as a presynaptic autoreceptor, meaning it primarily functions to inhibit the synthesis and release of histamine from histaminergic neurons.[1][3][4] This unique function presented a novel therapeutic target; antagonizing the H3 receptor could enhance histaminergic neurotransmission, a mechanism with potential applications in treating disorders related to wakefulness, cognition, and attention. The development of selective and potent ligands was crucial to explore these possibilities. Thioperamide emerged as the first highly potent and selective antagonist for the H3 receptor, becoming an indispensable pharmacological tool that paved the way for elucidating the receptor's physiological functions and for the subsequent development of clinical candidates.
Discovery and Early Characterization
The journey to Thioperamide began with the initial identification of the H3 receptor itself. The discovery was not through molecular cloning but through a classic pharmacological approach. Researchers observed that histamine could inhibit its own release from depolarized rat brain slices, suggesting the presence of an autoreceptor. This very in vitro test, a functional assay measuring the modulation of neurotransmitter release, became the primary screening tool for developing selective H3 receptor ligands.
A dedicated research program aimed to synthesize compounds that could interact with this new receptor. The strategy involved retaining the core imidazole (B134444) ring of histamine while modifying the ethylamine (B1201723) side chain. This effort led to the design of Thioperamide in 1987, which was identified as a potent antagonist with a high affinity and selectivity for the H3 receptor over the H1 and H2 subtypes. Its ability to cross the blood-brain barrier made it suitable for in vivo studies, allowing for the first time a way to experimentally activate central histaminergic pathways by blocking the tonic inhibitory control of the H3 autoreceptor.
Quantitative Pharmacological Data
The early characterization of Thioperamide generated crucial quantitative data defining its potency and selectivity. These findings are summarized below.
Table 1: In Vitro Binding Affinity and Functional Activity of Thioperamide
| Parameter | Species/System | Value | Notes | Reference(s) |
| Binding Affinity (Ki) | ||||
| Ki | Rat Brain | 4.3 nM | Inhibition of [3H]histamine release | |
| Ki | Rat Brain | 2.1 nM | Inhibition of [3H]-(R)α-MeHA binding | |
| Ki | Guinea-pig Lung | 2.0 nM | Inhibition of [3H]-(R)α-MeHA binding | |
| Ki | Human Recombinant H3 Receptor | 25 nM | ||
| Ki | Human Recombinant H4 Receptor | 27 nM | Also shows high affinity for H4 receptor | |
| Ki | Adrenocortical Microsomes | 0.33 µM | Inhibition of [3H]-histamine binding | |
| Functional Activity | ||||
| Apparent Ki | [3H]Histamine Release Assay | 4 nM | Competitive blockade of H3-autoreceptors | |
| Ki | [3H]Histamine Synthesis Assay | 31 nM | ||
| IC50 | Bovine Adrenocortical Cells | 0.20 µM | Inhibition of cortisol secretion | |
| IC50 | Eosinophil Chemotaxis | 519 nM | ||
| IC50 | Eosinophil Shape Change | 1.4 µM | ||
| pKB | Eu-GTP Binding Assay (Human H3) | 8.26 | Antagonism of Imetit-mediated inhibition |
Table 2: In Vivo Dosages and Observed Effects of Thioperamide
| Dose | Species | Route of Administration | Observed Effect | Reference(s) |
| 5 mg/kg | Rat | - | Prevented basal and stress-induced corticosterone (B1669441) secretion. | |
| 12.5 - 25 mg/kg | Mouse | Intraperitoneal (i.p.) | Significant increase in locomotor activity. | |
| > 75 mg/kg | Mouse | Intraperitoneal (i.p.) | Reduction in locomotor activity and motor coordination. | |
| 15 mg/kg | Mouse (SAM-P/8) | Intraperitoneal (i.p.) | Improved response latency in a passive avoidance test. | |
| 1.25 - 20 mg/kg | Mouse | - | Dose-dependent facilitation of memory consolidation. | |
| 40.8 - 408.5 µg/10 µL | Rat | Intracerebroventricular (ICV) | Dose-dependent inhibition of PYY-induced hyperphagia. |
Key Experimental Protocols
The characterization of Thioperamide relied on several key experimental methodologies, detailed below.
Histamine Release Assay (Functional Antagonism)
This foundational assay was used for the initial discovery of the H3 receptor and for the characterization of its first ligands, including Thioperamide.
-
Objective: To measure the ability of a compound to modulate the depolarization-evoked release of histamine from brain tissue.
-
Methodology:
-
Tissue Preparation: Slices of rat cerebral cortex are prepared and incubated with radiolabeled L-[3H]-histidine, which is taken up by histaminergic neurons and converted to [3H]-histamine, labeling the endogenous neurotransmitter stores.
-
Superfusion: The labeled brain slices are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable baseline of [3H]-histamine release.
-
Depolarization: The slices are stimulated by exposure to a high concentration of potassium chloride (KCl), which depolarizes the neurons and triggers the release of [3H]-histamine.
-
Drug Application: Test compounds (e.g., histamine agonists or antagonists like Thioperamide) are added to the superfusion buffer before and during the KCl stimulation.
-
Quantification: The amount of [3H]-histamine in the collected superfusate fractions is measured using liquid scintillation counting.
-
Analysis: The inhibitory effect of H3 agonists on KCl-evoked release is quantified. The potency of an antagonist like Thioperamide is determined by its ability to reverse the inhibition caused by an agonist, allowing for the calculation of an apparent Ki value.
-
Radioligand Binding Assays (Receptor Affinity)
These assays directly measure the affinity of a ligand for the H3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Thioperamide by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue rich in H3 receptors, such as rat or guinea-pig cerebral cortex, or from cell lines engineered to express recombinant human or rat H3 receptors (e.g., C6 cells).
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a selective H3 receptor radioligand (e.g., [3H]Nα-methylhistamine or [3H]clobenpropit) and varying concentrations of the unlabeled competitor drug (Thioperamide).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Nonspecific Binding: Nonspecific binding is determined in parallel incubations that include a high concentration of a known H3 ligand (often 1-10 µM Thioperamide itself) to saturate the receptors.
-
Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of Thioperamide that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
GTP-Binding Functional Assay (G-Protein Coupling)
This assay measures the functional consequence of receptor activation—the coupling to G-proteins. It can be adapted to characterize antagonists.
-
Objective: To quantify the ability of Thioperamide to antagonize agonist-induced G-protein activation at the H3 receptor.
-
Methodology:
-
Principle: The H3 receptor is a Gi/o-coupled receptor. When an agonist binds, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS or Europium-labeled GTP ([Eu]-GTP), to receptor-coupled G-proteins.
-
Assay Setup: H3 receptor-containing membranes are incubated with a fixed concentration of an H3 agonist (e.g., Imetit) to stimulate G-protein activation, in the presence of varying concentrations of the antagonist (Thioperamide).
-
Incubation: The reaction mixture, containing membranes, agonist, antagonist, GDP, and the labeled GTP analog, is incubated for a set period.
-
Termination and Measurement: The reaction is stopped, and the amount of labeled GTP bound to the G-proteins is measured.
-
Analysis: Antagonist potency is determined by its ability to inhibit the agonist-stimulated signal. The data are fitted to determine the IC50 or pKB value for the antagonist.
-
Signaling Pathways and Experimental Workflow
H3 Receptor Signaling and the Action of Thioperamide
The H3 receptor is canonically coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Thioperamide, as an antagonist/inverse agonist, blocks both agonist-induced signaling and the constitutive activity of the H3 receptor, thereby disinhibiting the pathway and leading to an increase in neurotransmitter release.
References
In Vitro Pharmacological Profile of Thioperamide Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide (B1682323) maleate (B1232345) is a potent and selective small molecule that has been instrumental in the characterization of the histamine (B1213489) H3 receptor (H3R) and, to a lesser extent, the histamine H4 receptor (H4R). Initially identified as a competitive antagonist, subsequent studies have revealed its nature as an inverse agonist at these G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of thioperamide maleate, detailing its receptor binding affinities, functional activities, and impact on intracellular signaling pathways. The information is presented to facilitate further research and drug development efforts targeting the histaminergic system.
Receptor Binding Affinity
This compound exhibits high affinity for both the histamine H3 and H4 receptors. The binding affinity is typically determined through radioligand binding assays, where thioperamide competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| H3 Receptor | Human | [3H]Nα-methylhistamine | 60 | [1] |
| Rat (Brain) | [3H]-(R)α-MeHA | 2.1 | [1] | |
| Guinea-pig (Lung) | [3H]-(R)α-MeHA | 2.0 | [1] | |
| Rat | [3H]Histamine | 4.3 | [1] | |
| H4 Receptor | Human | [3H]Histamine | 43 | [1] |
Functional Activity
This compound acts as an inverse agonist at both H3 and H4 receptors. Unlike a neutral antagonist which only blocks the action of an agonist, an inverse agonist can reduce the basal, constitutive activity of a receptor. This is particularly relevant for receptors like the H3R, which exhibit significant constitutive activity. The inverse agonism of thioperamide has been demonstrated in functional assays that measure downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production.
| Assay | Receptor | Effect | Potency | Reference |
| cAMP Accumulation | Human H3R | Increase (Inverse Agonist) | - | |
| cAMP Accumulation | Human H4R | Increase (Inverse Agonist) | - | |
| Eosinophil Shape Change | - | Inhibition | IC50 = 1.4 µM | |
| Eosinophil Chemotaxis | - | Inhibition | IC50 = 519 nM |
Signaling Pathways
Histamine H3 and H4 receptors are coupled to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. As an inverse agonist, thioperamide blocks this constitutive inhibitory activity, leading to an increase in cAMP levels. The Gβγ subunits released upon Gi/o protein dissociation can also modulate other signaling pathways, including ion channels and other effector enzymes.
Caption: Signaling pathway of Histamine H3/H4 receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the H3 receptor.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add cell membranes (typically 20-50 µg protein/well), a fixed concentration of [3H]-Nα-methylhistamine (near its Kd value), and serial dilutions of this compound. For total binding, omit thioperamide. For non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the log concentration of thioperamide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to measure the inverse agonist activity of this compound by quantifying its effect on intracellular cAMP levels.
Caption: Workflow for a cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF®, ELISA).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H3R-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Treatment: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of thioperamide. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in each well using the detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of thioperamide. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of thioperamide that produces 50% of its maximal effect on increasing cAMP levels.
Conclusion
This compound remains a cornerstone tool for the in vitro investigation of the histamine H3 and H4 receptors. Its high affinity and well-characterized inverse agonist activity make it an invaluable compound for target validation, screening, and mechanistic studies. The detailed protocols and signaling pathway information provided in this guide are intended to support the research community in further exploring the therapeutic potential of modulating the histaminergic system.
References
Thioperamide's Impact on Neuronal Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thioperamide (B1682323) and its profound effects on neuronal histamine (B1213489) release in the brain. As a potent and selective histamine H3 receptor antagonist and inverse agonist, thioperamide has been instrumental in elucidating the role of the histaminergic system in various physiological and pathological processes. This document delves into the molecular mechanisms of thioperamide's action, presents quantitative data from key experimental studies, and provides detailed methodologies for the techniques used to assess its effects. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.
Introduction: The Histamine H3 Receptor and the Advent of Thioperamide
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where it plays a crucial role in a negative feedback loop to inhibit the synthesis and release of histamine.[3][4] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5]
The discovery of the H3 receptor in 1983 spurred the development of selective ligands to probe its function. In 1987, thioperamide was developed as the first potent and selective H3 receptor antagonist. Its ability to block the inhibitory action of the H3 receptor and thereby increase neuronal histamine release has made it an invaluable pharmacological tool. Notably, the H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist; thioperamide also acts as an inverse agonist, inhibiting this constitutive activity.
Mechanism of Action: How Thioperamide Enhances Histamine Release
Thioperamide's primary mechanism of action is the blockade of presynaptic histamine H3 autoreceptors on histaminergic neurons. In their active state, these Gαi/o-coupled receptors inhibit the synthesis and release of histamine. By antagonizing these receptors, thioperamide disinhibits histaminergic neurons, leading to a significant increase in the synthesis and release of histamine into the synaptic cleft. This enhanced histaminergic transmission subsequently leads to the activation of postsynaptic histamine H1 and H2 receptors, mediating the downstream physiological and behavioral effects of thioperamide.
Signaling Pathways of the Histamine H3 Receptor
The histamine H3 receptor is coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn suppresses the cAMP/PKA signaling cascade. Furthermore, H3 receptor stimulation can activate the MAPK and PI3K pathways. The βγ subunits of the G protein can also interact with N-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release. As an inverse agonist, thioperamide attenuates the constitutive activity of the H3 receptor, thereby upregulating the cAMP/PKA pathway.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thioperamide's Role in Promoting Wakefulness
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thioperamide, a selective and potent histamine (B1213489) H3 receptor antagonist/inverse agonist, and its role in promoting wakefulness. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Thioperamide and related compounds in disorders of hypersomnolence.
Introduction
Thioperamide is a synthetic, orally active compound that has been instrumental in elucidating the role of the brain histaminergic system in the regulation of the sleep-wake cycle. It acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters. By blocking the inhibitory feedback mechanism of the H3 autoreceptor, Thioperamide enhances the synthesis and release of histamine in the brain. This increase in histaminergic neurotransmission is the primary mechanism through which Thioperamide exerts its wake-promoting effects.
Mechanism of Action: The Histaminergic System and H3 Receptor Antagonism
The tuberomammillary nucleus (TMN) in the posterior hypothalamus is the sole source of histamine in the brain. Histaminergic neurons project widely throughout the central nervous system, including to key areas involved in arousal such as the cortex, thalamus, and basal forebrain. Histamine release is highest during wakefulness and lowest during slow-wave and REM sleep, highlighting its crucial role in maintaining an awake state.
Thioperamide's wake-promoting action is primarily mediated by its high affinity and selectivity for the H3 receptor. As an antagonist/inverse agonist, it binds to the H3R and prevents the binding of endogenous histamine. This disinhibits the histaminergic neuron, leading to increased firing and a subsequent surge in histamine release in projection areas. The elevated histamine levels then act on postsynaptic H1 and H2 receptors to promote cortical activation and arousal.
Signaling Pathway of Thioperamide's Action
Thioperamide Maleate's Impact on Memory Consolidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of thioperamide (B1682323) maleate (B1232345), a potent histamine (B1213489) H3 receptor antagonist/inverse agonist, on the intricate processes of memory consolidation. By synthesizing findings from key preclinical studies, this document offers a comprehensive overview of the quantitative effects, detailed experimental methodologies, and underlying signaling pathways associated with thioperamide's pro-cognitive properties.
Quantitative Data Summary
The following tables summarize the quantitative data from pivotal studies investigating the dose-dependent effects of thioperamide on memory consolidation in two widely used behavioral paradigms: the inhibitory avoidance task and contextual fear conditioning.
Table 1: Effects of Thioperamide on Memory Consolidation in the One-Trial Inhibitory Avoidance Task in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Retention Latency (s) (Mean ± SEM) | Statistical Significance (vs. Saline) | Reference |
| Saline | - | 10 | 98.4 ± 15.2 | - | [1] |
| Thioperamide | 1.25 | 10 | 120.5 ± 20.1 | Not Significant | [1] |
| Thioperamide | 2.5 | 10 | 155.3 ± 18.9 | p < 0.05 | [1] |
| Thioperamide | 5 | 10 | 188.7 ± 12.4 | p < 0.01 | [1] |
| Thioperamide | 10 | 10 | 210.2 ± 15.7 | p < 0.01 | [1] |
| Thioperamide | 20 | 10 | 195.6 ± 14.8 | p < 0.01 |
Data adapted from Bernaerts et al. (2004). The table shows that post-training administration of thioperamide dose-dependently enhances memory consolidation, as indicated by the increased latency to enter the dark compartment during the retention test 24 hours after training.
Table 2: Effects of Thioperamide on Memory Consolidation in the Contextual Fear Conditioning Task in Rats
| Treatment Group | Dose (pg, intra-BLA) | N | Freezing Time (s) (Mean ± SEM) | Statistical Significance (vs. Saline) | Reference |
| Saline | - | 11 | 125.5 ± 10.2 | - | |
| Thioperamide | 0.44 | 9 | 118.9 ± 12.1 | Not Significant | |
| Thioperamide | 4.4 | 9 | 85.3 ± 9.8 | p < 0.01 | |
| Thioperamide | 44 | 9 | 70.1 ± 8.5 | p < 0.01 |
Data adapted from Passani et al. (2001). This table demonstrates that intra-basolateral amygdala (BLA) injection of thioperamide immediately after fear conditioning impairs memory consolidation, as shown by the reduced freezing time during the context test 72 hours later. This suggests a complex, region-specific role for histamine H3 receptors in memory consolidation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
One-Trial Inhibitory Avoidance Task
This task assesses memory of an aversive event.
Apparatus:
-
A trough-shaped apparatus divided into two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric footshock.
Procedure:
-
Habituation (Day 1): Each mouse is placed in the lit compartment facing away from the door. After 10 seconds, the guillotine door is opened. The latency to enter the dark compartment is recorded. Once the mouse has fully entered the dark compartment, the door is closed, and the mouse is left for 30 seconds before being returned to its home cage.
-
Training (Day 2): The procedure is identical to habituation, but upon entering the dark compartment, the door is closed, and a brief, mild footshock (e.g., 0.5 mA for 2 seconds) is delivered. The mouse is removed from the apparatus 10 seconds after the shock and returned to its home cage. Immediately after training, the mouse receives an intraperitoneal (i.p.) injection of thioperamide maleate or vehicle.
-
Retention Test (Day 3 - 24 hours after training): The mouse is again placed in the lit compartment. The latency to cross into the dark compartment is recorded, with a maximum cutoff time (e.g., 300 seconds). Longer latencies are indicative of better memory consolidation of the aversive experience.
Contextual Fear Conditioning
This paradigm evaluates the ability of an animal to associate a specific environment (the context) with an aversive stimulus.
Apparatus:
-
A conditioning chamber with a grid floor for delivering footshocks. The chamber is situated within a sound-attenuating cubicle.
-
A video camera is used to record the animal's behavior for subsequent scoring.
Procedure:
-
Conditioning (Day 1): The animal (rat or mouse) is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 3 minutes). A series of unsignaled footshocks (e.g., 3 shocks of 0.7 mA for 2 seconds, with a 1-minute inter-shock interval) are delivered. The animal remains in the chamber for a short period after the final shock before being returned to its home cage. Post-training injections of thioperamide or vehicle are administered immediately after the conditioning session.
-
Context Test (Day 2 or 3): The animal is returned to the same conditioning chamber. No shocks are delivered. Behavior is recorded for a set period (e.g., 5 minutes). The primary measure of memory is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing is quantified as an index of fear memory consolidation.
Signaling Pathways and Logical Relationships
The pro-cognitive effects of thioperamide on memory consolidation are primarily mediated by its action as a histamine H3 receptor antagonist/inverse agonist. This action initiates a cascade of neurochemical events that modulate synaptic plasticity and neuronal communication in brain regions critical for memory formation.
Primary Mechanism of Action of Thioperamide
Caption: Thioperamide blocks presynaptic H3 autoreceptors, increasing histamine and other neurotransmitter release.
Downstream Signaling Cascade Involving CREB
Recent evidence suggests that the signaling cascade initiated by thioperamide converges on the transcription factor CREB (cAMP response element-binding protein), a key regulator of gene expression required for long-term memory consolidation.
Caption: Thioperamide's antagonism of H3R leads to CREB activation and pro-memory gene expression.
Experimental Workflow for Assessing Thioperamide's Effect on Memory Consolidation
Caption: Workflow for evaluating thioperamide's impact on memory consolidation in behavioral tasks.
Conclusion
This compound demonstrates significant, dose-dependent effects on the enhancement of memory consolidation in preclinical models. Its primary mechanism of action, the antagonism of histamine H3 receptors, leads to a complex interplay of increased neurotransmitter release and the activation of intracellular signaling cascades, including the CREB pathway, which are crucial for long-term memory formation. The provided data, protocols, and pathway diagrams offer a robust foundation for researchers and drug development professionals to further explore the therapeutic potential of H3 receptor antagonists in cognitive disorders.
References
The Influence of Thioperamide Maleate on Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioperamide (B1682323), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, has emerged as a significant compound of interest in neuroscience research.[1][2] Its ability to cross the blood-brain barrier and modulate histamine release has led to investigations into its therapeutic potential for various neurological conditions.[1][2] This technical guide provides an in-depth analysis of the influence of thioperamide maleate (B1232345) on neurogenesis, with a focus on its molecular mechanisms, quantitative effects on neural stem cells, and the experimental protocols used to elucidate these properties. The primary mechanism of action involves the blockade of presynaptic H3 autoreceptors, which typically inhibit histamine synthesis and release.[2] By antagonizing these receptors, thioperamide enhances histaminergic neurotransmission, a process that has been shown to positively influence neurogenesis, particularly in the hippocampus. Furthermore, thioperamide has demonstrated neuroprotective effects by promoting the proliferation of neural stem cells and ameliorating cognitive deficits in models of chronic cerebral hypoperfusion and neuroinflammation.
Mechanism of Action and Core Concepts
Thioperamide maleate is a well-characterized H3R antagonist with a high affinity for its target. The histamine H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking these receptors, thioperamide disinhibits histaminergic neurons, leading to an increased release of histamine. This elevation in histamine levels is a key driver of thioperamide's pro-neurogenic effects. The released histamine can then act on other histamine receptors, such as H1 and H2 receptors, to initiate downstream signaling cascades that promote neural stem cell (NSC) proliferation and differentiation.
Quantitative Data on the Effects of Thioperamide on Neurogenesis
The following tables summarize the quantitative findings from key studies investigating the effects of thioperamide on neural stem cell proliferation and viability.
Table 1: Effect of Thioperamide on NE-4C Neural Stem Cell Viability
| Concentration of Thioperamide | Mean NE-4C Stem Cell Viability (%) ± SD | Statistical Significance (p-value) | Reference |
| 1 µM (10⁻⁶ M) | 150.83 ± 6.91 | < 0.001 | |
| 10 µM (10⁻⁵ M) | 145.11 ± 14.52 | < 0.001 | |
| 100 µM (10⁻⁴ M) | 132.02 ± 25.65 | < 0.01 |
Table 2: Effect of Thioperamide on NE-4C Neural Stem Cell Proliferation Under Normal and Oxygen-Glucose Deprivation (OGD) Conditions
| Condition | Treatment Group | Cell Proliferation (%) ± SD | Statistical Significance (p-value) | Reference |
| Normal | Thioperamide | 150.33 ± 10.60 | Not specified | |
| Normal | Thioperamide + H89 | 110.35 ± 10.89 | < 0.05 (compared to Thioperamide alone) | |
| OGD | Control | 58.88 ± 8.43 | Not specified | |
| OGD | Thioperamide | 89.96 ± 13.45 | < 0.001 (compared to OGD control) | |
| OGD | Thioperamide + H89 | 75.88 ± 9.35 | < 0.05 (compared to Thioperamide alone) |
Table 3: Effect of Thioperamide on BrdU⁺ NE-4C Stem Cell Rate Under OGD Conditions
| Condition | Treatment Group | Rate of BrdU⁺ Cells (%) ± SD | Statistical Significance (p-value) | Reference |
| OGD | Control | 23.16 ± 5.29 | Not specified | |
| OGD | Thioperamide | 39.23 ± 7.16 | < 0.05 (compared to OGD control) | |
| OGD | Thioperamide + H89 | 26.30 ± 4.16 | < 0.05 (compared to Thioperamide alone) |
Signaling Pathways in Thioperamide-Mediated Neurogenesis
Thioperamide enhances neurogenesis through at least two interconnected signaling pathways: the CREB/BDNF pathway and a histamine-dependent pathway that also involves CREB.
The CREB/BDNF Pathway
In models of chronic cerebral hypoperfusion, thioperamide has been shown to promote the phosphorylation of cAMP-response element binding protein (CREB). This activation of CREB leads to an upregulation in the expression and release of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neurogenesis and neuronal survival. The pro-neurogenic effects of thioperamide can be reversed by H89, an inhibitor of protein kinase A (PKA), which lies upstream of CREB. This indicates that the PKA/CREB/BDNF axis is a critical signaling pathway for thioperamide's action on neural stem cells.
Figure 1: Thioperamide's effect on the CREB/BDNF pathway.
Histamine-Dependent H2R/PKA/CREB Pathway in Neuroinflammation
In the context of neuroinflammation, thioperamide's pro-neurogenic effects are mediated by increased histamine release. By blocking H3 autoreceptors, thioperamide elevates histamine levels, which then activates histamine H2 receptors (H2R). This activation of H2R stimulates the PKA/CREB signaling cascade, leading to the upregulation of anti-inflammatory cytokines (IL-4, IL-10) and BDNF. Concurrently, this pathway inhibits the pro-inflammatory NF-κB signaling pathway. The overall effect is a reduction in neuroinflammation and a rescue of impaired neurogenesis. This mechanism is supported by findings that the effects of thioperamide can be reversed by an H2R antagonist (cimetidine) but not an H1R antagonist (pyrilamine).
Figure 2: Histamine-dependent pathway in neuroinflammation.
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used in the cited research.
In Vitro Neural Stem Cell Proliferation Assay
-
Cell Line: NE-4C neural stem cells are utilized.
-
Culture Conditions: Cells are cultured under standard conditions or subjected to oxygen-glucose deprivation (OGD) to model ischemic injury.
-
Treatment: Thioperamide is administered at various concentrations (e.g., 1 µM, 10 µM, 100 µM). In some experiments, a PKA inhibitor like H89 is co-administered to investigate the signaling pathway.
-
Assessment of Viability/Proliferation:
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
BrdU Staining: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic nucleoside that is incorporated into the DNA of proliferating cells. Immunocytochemistry for BrdU is used to quantify the percentage of actively dividing cells.
-
-
Data Analysis: The viability or proliferation rate in treated groups is compared to a control group, and statistical significance is determined using appropriate tests (e.g., ANOVA).
Figure 3: In vitro NSC proliferation assay workflow.
In Vivo Model of Neuroinflammation and Neurogenesis Assessment
-
Animal Model: Mice are used to model neuroinflammation induced by lipopolysaccharide (LPS).
-
Treatment Regimen:
-
LPS is administered to induce a neuroinflammatory state.
-
Thioperamide is administered to the LPS-treated mice.
-
In some cohorts, histamine receptor antagonists (cimetidine for H2R, pyrilamine (B1676287) for H1R) are co-administered with thioperamide to identify the receptor involved.
-
-
Assessment of Neurogenesis:
-
Immunohistochemistry is performed on brain sections to identify and quantify markers of neurogenesis in the dentate gyrus (DG) of the hippocampus. This may include staining for BrdU to label newborn cells and co-staining with neuronal markers like NeuN to confirm their differentiation into neurons.
-
-
Biochemical Analysis:
-
Western blotting is used to measure the protein levels and phosphorylation states of key signaling molecules such as PKA, CREB, and NF-κB in brain tissue lysates.
-
ELISA or other immunoassays are used to quantify the levels of pro- and anti-inflammatory cytokines and BDNF.
-
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, and novel object recognition test.
Conclusion and Future Directions
This compound robustly promotes neurogenesis through its action as a histamine H3 receptor antagonist. The available data strongly indicates that its pro-neurogenic effects are mediated by the enhancement of histamine signaling, which in turn activates the PKA/CREB/BDNF pathway. This mechanism not only stimulates the proliferation of neural stem cells but also confers neuroprotection in models of ischemic injury and neuroinflammation. The quantitative data and established experimental protocols provide a solid foundation for further research in this area.
Future investigations could focus on the long-term effects of thioperamide-induced neurogenesis on cognitive function and brain repair. Additionally, exploring the potential synergistic effects of thioperamide with other neurogenic compounds could open new avenues for therapeutic development in neurodegenerative diseases and brain injury. The detailed understanding of its molecular pathways is crucial for the design of more specific and potent H3R antagonists for clinical applications.
References
Methodological & Application
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Thioperamide Maleate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of Thioperamide (B1682323) maleate (B1232345) in mice, including detailed protocols, quantitative data on its effects, and insights into its mechanism of action. Thioperamide maleate is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that is widely used in preclinical research to study the role of the histaminergic system in various physiological and pathological processes.[1]
Key Features:
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Mechanism of Action: Antagonist/inverse agonist at the histamine H3 receptor, leading to increased histamine release in the brain.[2]
-
Commonly Studied Effects: Enhancement of memory consolidation, modulation of locomotor activity, and anxiogenic effects.[3][4][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intraperitoneally administered this compound in mice as reported in various studies.
Table 1: Effects of this compound on Memory and Learning
| Dosage (mg/kg, i.p.) | Mouse Strain | Behavioral Test | Observed Effect |
| 1.25 - 20 | C57BL/6J | One-trial inhibitory avoidance | Dose-dependent facilitation of memory consolidation. Reverses amnesia induced by scopolamine (B1681570) and dizocilpine (B47880). |
| 5, 10, 20 | C57BL/6J | Contextual fear conditioning | Facilitates reconsolidation of contextually-conditioned fear memory. |
| 15 | SAM-P/8 | Step-through passive avoidance | Significantly improved response latency, indicating enhanced learning and memory. |
Table 2: Effects of this compound on Locomotor Activity
| Dosage (mg/kg, i.p.) | Mouse Strain | Experimental Condition | Observed Effect |
| 0.2 - 10 | Not Specified | Amphetamine-induced hyperactivity | Dose-dependent inhibition of hyperactivity. |
| 2, 10 | Not Specified | Apomorphine- and cocaine-induced hyperactivity | Inhibition of hyperactivity. |
| 10 | C57BL/6J | Spontaneous locomotor activity | No significant effect on its own. |
| 12.5, 25 | Mast cell-deficient W/Wv | Spontaneous locomotor activity | Significant increase in locomotor activity. |
| >75 | Mast cell-deficient W/Wv | Spontaneous locomotor activity | Reduction of locomotor activity and inhibition of motor coordination. |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound salt
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. The injection volume should not exceed 10 ml/kg.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in vehicle: Add the weighed powder to a sterile vial containing the calculated volume of sterile 0.9% saline.
-
Aid dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Sterile filter: For optimal sterility, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. For short-term use, it can be stored at 4°C. For long-term storage, aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Handle the mouse gently to minimize stress.
-
-
Restraint:
-
Restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing).
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift forward, reducing the risk of injury.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid the cecum, bladder, and other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 10-20 degree angle.
-
Aspirate by pulling back slightly on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, inject the solution smoothly and steadily.
-
Withdraw the needle carefully.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: Thioperamide blocks the inhibitory H3 receptor, increasing neurotransmitter release.
Experimental Workflow for i.p. Administration of this compound
Caption: Workflow for intraperitoneal administration of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the H3 receptor inverse agonist thioperamide on cocaine-induced locomotion in mice: role of the histaminergic system and potential pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Dosage of Thioperamide Maleate for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and administration of Thioperamide maleate (B1232345) in in vivo rodent studies. This document includes a summary of quantitative data from various studies, detailed experimental protocols for key behavioral and physiological assessments, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Introduction
Thioperamide maleate is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1] As an antagonist, it blocks the autoreceptor function of H3 receptors on histaminergic neurons, leading to increased synthesis and release of histamine in the brain.[2] This modulation of the histaminergic system has been shown to influence a variety of physiological and behavioral processes, including wakefulness, cognition, and neuronal protection.[3] Consequently, Thioperamide is a valuable pharmacological tool for investigating the role of the histaminergic system in various neurological and psychiatric conditions.
Data Presentation: Effective Dosages of this compound in Rodent Studies
The following table summarizes the effective dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dosage can vary depending on the animal model (species, strain, age), the route of administration, and the specific experimental paradigm.
| Animal Model | Route of Administration | Dosage Range | Key Findings |
| Mice (C57BL/6J) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Facilitated reconsolidation of contextual fear memory.[1] |
| Mice | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Elicited a weak, dose-dependent antinociceptive effect. |
| Mice | Intracerebroventricular (i.c.v.) | 3.4 - 10 µ g/mouse | Elicited a weak, dose-dependent antinociceptive effect. |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | Reduced locomotor responses to amphetamine, apomorphine, and cocaine. |
| Mice | Intraperitoneal (i.p.) | 20 mg/kg | Slightly affected locomotion and time spent in the light zone in a light/dark test. |
| Rats | Intraperitoneal (i.p.) | 3 & 10 mg/kg | Enhanced the effects of lower doses of MK-801 on locomotor activity.[1] |
| Rats | Subcutaneous (s.c.) | 3 & 10 mg/kg | Pretreatment did not significantly modify MK-801-induced deficits in prepulse inhibition or delayed spatial alternation. |
| Rats | Intravenous (i.v.) | 10 mg/kg | Plasma concentration decreased with a half-life of 26.9 minutes. |
| Rats (Wistar) | Intraperitoneal (i.p.) | 10 - 60 mg/kg | Dose-dependent increase in plasma half-life and brain penetration. |
| Rats | Intracerebroventricular (i.c.v.) | 40.8 - 408.5 µg/10 µL | Dose-dependently inhibited hyperphagia induced by peptide YY. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling pathway of Thioperamide as a histamine H3 receptor antagonist.
General Experimental Workflow for In Vivo Rodent Studies
Caption: A typical experimental workflow for in vivo rodent studies with Thioperamide.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in studies involving this compound.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous or stimulant-induced locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Automated activity monitoring system (e.g., infrared beam-based or video tracking)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
-
Rodents (e.g., male C57BL/6 mice, 8-12 weeks old)
Procedure:
-
Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment to acclimate to the environment.
-
Habituation: Place each animal individually into the center of the open field arena and allow for a 30-60 minute habituation period.
-
Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline). The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Testing: Immediately after administration (or after a specified pre-treatment time), place the animal back into the open field arena.
-
Data Collection: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.
Passive Avoidance Task
Objective: To evaluate the effect of this compound on learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the dark chamber having an electrifiable grid floor)
-
Shock generator
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Rodents (e.g., male Wistar rats, 250-300 g)
Procedure:
-
Acquisition (Training) Trial:
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door separating the two compartments.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Return the animal to its home cage.
-
-
Drug Administration: Administer this compound or vehicle at a specified time relative to the training trial (e.g., immediately after, or before the retention test) depending on whether the effect on memory consolidation or retrieval is being investigated.
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the door to the dark compartment and record the latency to enter the dark side (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
No foot shock is delivered during the retention trial.
-
-
Data Analysis: Compare the step-through latencies between the Thioperamide-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating, a measure of information processing that is often disrupted in psychiatric disorders, and the effect of this compound on this process.
Materials:
-
Startle reflex measurement system (including a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response)
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Rodents (e.g., male Sprague-Dawley rats, 200-250 g)
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle at a specified time before the test session.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the "pulse," e.g., 120 dB for 40 ms) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the "prepulse," e.g., 75, 80, or 85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead time).
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100
-
Compare the %PPI between the Thioperamide-treated and vehicle-treated groups using statistical methods like ANOVA.
-
Conclusion
This compound is a versatile pharmacological tool for studying the histaminergic system in rodents. The effective dosage is dependent on the specific research question and experimental design. The protocols provided herein offer a foundation for conducting key in vivo assessments. Researchers should carefully consider the animal model, administration route, and timing of administration to optimize their experimental outcomes. It is always recommended to conduct pilot studies to determine the optimal dose and experimental parameters for a specific laboratory setting and research question.
References
Application Notes: Utilizing Thioperamide for the Study of Feeding Behavior and Neuropeptide Y (NPY) Interaction
Introduction
Thioperamide (B1682323) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[1][2] H3Rs also act as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters, including dopamine, serotonin, acetylcholine, and GABA.[1][3] In the hypothalamus, a critical brain region for energy homeostasis, histaminergic neurons project extensively to nuclei that regulate food intake, such as the arcuate (ARC), paraventricular (PVH), and ventromedial (VMH) nuclei.[4]
Neuropeptide Y (NPY) is one of the most powerful orexigenic (appetite-stimulating) peptides in the central nervous system. The interaction between the central histaminergic system and NPY signaling pathways is a key area of investigation in appetite regulation. By blocking H3 autoreceptors, thioperamide increases the synaptic concentration of histamine. This elevated histamine can then act on other histamine receptors, such as the H1 receptor (H1R), which is known to mediate anorexigenic (appetite-suppressing) effects. Studies suggest that thioperamide specifically attenuates NPY-induced feeding, indicating a direct or indirect interaction between these two systems. These application notes provide a framework and detailed protocols for using thioperamide to investigate this interaction.
Mechanism of Action
Thioperamide crosses the blood-brain barrier and acts as a competitive antagonist and inverse agonist at H3 receptors. As an antagonist, it blocks the binding of endogenous histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is active even in the absence of an agonist. The primary consequence of H3R blockade in the context of feeding is the disinhibition of histaminergic neurons, leading to increased synthesis and release of histamine in the hypothalamus. This surge in histamine is hypothesized to activate postsynaptic H1 receptors on NPY-expressing neurons in the arcuate nucleus, leading to their inhibition and a subsequent reduction in the orexigenic drive, thereby suppressing food intake.
Data Presentation
Table 1: Effect of Intracerebroventricular (i.c.v.) Thioperamide on NPY-Induced Feeding in Sated Rats
| Treatment Group | Dose (i.c.v.) | Food Intake (grams) | % Inhibition of NPY Response | Reference |
| Vehicle + NPY | 10 µg | 5.8 ± 0.5 | - | |
| Thioperamide + NPY | 408.5 µg | 2.8 ± 0.4 | 52% | |
| Thioperamide Alone | 40.8 - 408.5 µg | No significant effect | N/A |
Data are representative values synthesized from published literature and presented as mean ± SEM.
Table 2: Effect of Intraperitoneal (i.p.) Thioperamide on 24-Hour Food Intake in Rats
| Treatment Group | Dose (i.p.) | 24-h Food Intake | % Reduction vs. Control | Reference |
| Control (Vehicle) | N/A | ~25 g | - | |
| Thioperamide | 30 mg/kg | ~10 g | 60% |
Note: The study cited also noted that this dose was associated with a conditioned taste aversion, a critical factor for interpretation.
Mandatory Visualizations
Caption: Thioperamide blocks H3 autoreceptors, increasing histamine release, which inhibits NPY neurons via H1 receptors.
References
- 1. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peirsoncenter.com [peirsoncenter.com]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. Frontiers | Histaminergic regulation of food intake [frontiersin.org]
Application of Thioperamide Maleate in Adrenal Steroidogenesis Research
Abstract
Introduction
The adrenal cortex is a vital endocrine organ responsible for the synthesis of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens. The production of these hormones, a process known as steroidogenesis, is a complex cascade of enzymatic reactions primarily mediated by cytochrome P450 enzymes. The regulation of steroidogenesis is intricate, involving the hypothalamic-pituitary-adrenal (HPA) axis and local paracrine and autocrine factors.
Recent studies have revealed a novel role for histamine (B1213489) and its receptors in modulating adrenal function. Thioperamide, as a histamine H3 receptor antagonist, has been shown to inhibit the secretion of cortisol from bovine adrenocortical cells and corticosterone (B1669441) in rats[1][2][3]. Interestingly, this inhibitory effect appears to be independent of the H3 receptor and is attributed to a direct interaction with cytochrome P450 enzymes within the adrenal cortex[1][2]. This unique mechanism of action makes Thioperamide maleate (B1232345) a valuable pharmacological tool for dissecting the molecular pathways of adrenal steroidogenesis.
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the effects of Thioperamide maleate on adrenal steroidogenesis.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on adrenal steroidogenesis.
Table 1: In Vitro Inhibition of Cortisol Secretion by this compound in Bovine Adrenocortical Cells
| Parameter | Value | Reference |
| IC50 | 0.20 µM |
Table 2: In Vivo Inhibition of Corticosterone Secretion by this compound in Rats
| Dose | Effect | Reference |
| 5 mg/kg | Prevention of basal and stress-induced corticosterone secretion |
Table 3: Binding Affinity of this compound to Adrenal Cytochrome P450
| Preparation | Parameter | Value | Reference |
| Human Adrenal Microsomal P450 | Spectral Dissociation Constant (KS) | 1.5 µmol/l | |
| Human Adrenal Mitochondrial P450 | Spectral Dissociation Constant (KS) | 1.6 µmol/l | |
| Bovine Adrenocortical Microsomes | Dissociation Constant (from spectral data) | 0.3 µM and 3.7 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on adrenal steroidogenesis.
Protocol 1: Isolation of Bovine Adrenocortical Cells
This protocol is adapted from established methods for isolating zona fasciculata/reticularis cells, which are the primary producers of cortisol in the bovine adrenal gland.
Materials:
-
Fresh bovine adrenal glands (obtained from a local abattoir)
-
Krebs-Ringer bicarbonate buffer with 0.2% glucose (KRBG), pH 7.4
-
Collagenase (Type I)
-
Deoxyribonuclease I (DNase I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
DMEM/F12 culture medium
-
Antibiotics (penicillin/streptomycin)
-
Sterile dissecting instruments
-
Centrifuge
-
Hemocytometer
Procedure:
-
Transport fresh adrenal glands from the abattoir to the laboratory on ice.
-
In a sterile laminar flow hood, carefully dissect the adrenal glands, removing the medulla and surrounding connective tissue to isolate the cortex.
-
Mince the cortical tissue into small pieces (approximately 1 mm³).
-
Wash the minced tissue three times with sterile, cold HBSS.
-
Digest the tissue in KRBG containing 0.2% collagenase and 0.005% DNase I at 37°C for 60 minutes with gentle agitation.
-
Filter the cell suspension through a sterile nylon mesh (100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at 200 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in fresh KRBG and wash twice by centrifugation.
-
Resuspend the final cell pellet in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cells are now ready for culture and treatment.
Protocol 2: In Vitro Cortisol Secretion Assay
This assay measures the effect of this compound on cortisol secretion from isolated bovine adrenocortical cells.
Materials:
-
Isolated bovine adrenocortical cells (from Protocol 1)
-
DMEM/F12 culture medium with 10% FBS
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Adrenocorticotropic hormone (ACTH)
-
24-well culture plates
-
Cortisol ELISA kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the isolated adrenocortical cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, wash the cells with serum-free DMEM/F12.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with a submaximal concentration of ACTH (e.g., 1 nM) for 2 hours. Include a non-stimulated control group.
-
Collect the cell culture supernatant for cortisol measurement.
-
Quantify the cortisol concentration in the supernatant using a commercial cortisol ELISA kit, following the manufacturer's instructions.
-
Express the results as a percentage of the ACTH-stimulated control and calculate the IC50 value for this compound.
Protocol 3: In Vivo Assessment of Corticosterone Secretion in Rats
This protocol describes how to evaluate the effect of this compound on basal and stress-induced corticosterone levels in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (for intraperitoneal injection)
-
Saline solution (vehicle control)
-
Restraint tubes for inducing stress
-
Blood collection supplies (e.g., tail vein catheters or trunk blood collection tubes)
-
Corticosterone ELISA kit
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Divide the rats into experimental groups: vehicle control, this compound, vehicle + stress, and this compound + stress.
-
Administer this compound (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the experiment.
-
For the stress groups, place the rats in restraint tubes for a period of 30 minutes.
-
Immediately after the stress period (or at the equivalent time for non-stressed groups), collect blood samples.
-
Separate the plasma or serum by centrifugation.
-
Measure the corticosterone levels using a commercial corticosterone ELISA kit according to the manufacturer's protocol.
-
Analyze the data to compare corticosterone levels between the different experimental groups.
Protocol 4: Preparation of Adrenal Microsomes
This protocol details the preparation of microsomal fractions from bovine adrenal cortex to study the direct interaction of this compound with cytochrome P450 enzymes.
Materials:
-
Bovine adrenal cortex
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
High-speed and ultracentrifuge
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Obtain fresh bovine adrenal cortices and place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize it using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in fresh homogenization buffer.
-
Repeat the ultracentrifugation step to wash the microsomes.
-
Resuspend the final microsomal pellet in a minimal volume of buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford assay.
-
Store the microsomes in aliquots at -80°C until use.
Protocol 5: Cytochrome P450 Binding Assay (Type II Difference Spectroscopy)
This assay is used to characterize the direct binding of this compound to adrenal cytochrome P450.
Materials:
-
Adrenal microsomal preparation (from Protocol 4)
-
This compound solution
-
Dual-beam spectrophotometer
-
Matched cuvettes
Procedure:
-
Dilute the adrenal microsomal preparation to a final protein concentration of 1-2 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Divide the microsomal suspension equally into two matched cuvettes (sample and reference).
-
Establish a baseline absorbance spectrum between 350 and 500 nm.
-
Add a small volume of the solvent used for the this compound solution to both cuvettes and re-establish the baseline to account for any solvent effects.
-
Add increasing concentrations of this compound to the sample cuvette, and an equal volume of solvent to the reference cuvette.
-
After each addition, record the difference spectrum. A Type II spectrum, characteristic of imidazole (B134444) binding to the heme iron of cytochrome P450, will show a peak around 425-430 nm and a trough around 390-410 nm.
-
Plot the change in absorbance (peak to trough) against the this compound concentration to determine the spectral dissociation constant (KS).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Thioperamide-induced inhibition of adrenal steroidogenesis.
Caption: Workflow for in vitro and in vivo studies of Thioperamide's effects.
References
- 1. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and properties of microsomal membranes from isozonal cells of beef adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Thioperamide Maleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Thioperamide maleate (B1232345), a potent and selective histamine (B1213489) H3 and H4 receptor antagonist/inverse agonist, for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.
Compound Information
-
Compound Name: Thioperamide maleate
-
Synonyms: MR-12842 maleate
-
Molecular Formula: C₁₅H₂₄N₄S · C₄H₄O₄
-
Molecular Weight: 408.5 g/mol
-
Appearance: Crystalline solid[1]
-
Storage of Solid: Store at -20°C for up to 4 years[1].
Solubility Data
This compound exhibits varying solubility in different solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 12 - 55[2][3] | ~29.4 - 134.6 | Recommended for stock solutions. Sonication may be required to achieve higher concentrations[2]. |
| Ethanol | 3 - 10 | ~7.3 - 24.5 | Lower solubility compared to DMSO. |
| Dimethylformamide (DMF) | ~30 | ~73.4 | |
| PBS (pH 7.2) | ~5 | ~12.2 | Aqueous solutions are not recommended for storage beyond one day. |
| Water | >10 | >24.5 | Aqueous solutions should be freshly prepared. |
Note: The molecular weight of 408.5 g/mol was used for molarity calculations.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
High-purity, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: 1 mL × 10 mM × 408.5 g/mol / 1000 = 4.085 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile DMSO to the tube containing the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution. Visually inspect to ensure no particulates remain.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 1 year.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired treatment concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.1%, as higher concentrations can have physiological effects on cells.
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to prepare the final working concentrations.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium (1:100 dilution) to get a 100 µM solution.
-
Then, add the required volume of the 100 µM solution to your cell culture plates. For instance, adding 100 µL of the 100 µM solution to 900 µL of medium in a well will result in a final concentration of 10 µM.
-
-
-
Mixing and Application: Gently mix the final working solution by pipetting up and down before adding it to the cells. Ensure even distribution in the culture vessel.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Thioperamide
Thioperamide acts as a potent antagonist/inverse agonist at the histamine H3 receptor (H3R) and also exhibits activity at the H4 receptor. The H3R is a G-protein coupled receptor (GPCR) that possesses high constitutive activity, meaning it is active even in the absence of its natural ligand, histamine. This constitutive activity tonically inhibits adenylyl cyclase, thereby reducing the intracellular levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
By blocking this constitutive H3R activity, Thioperamide leads to a disinhibition of adenylyl cyclase, resulting in increased cAMP production and subsequent activation of the PKA signaling pathway. As the H3R also functions as an autoreceptor on histaminergic neurons, its blockade by Thioperamide increases the synthesis and release of histamine. This elevated histamine can then act on other postsynaptic histamine receptors, such as the H1 receptor, to elicit further downstream effects.
Caption: Thioperamide signaling pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing this compound in a cell-based experiment.
Caption: General experimental workflow.
References
Application Notes and Protocols for Measuring the Efficacy of Thioperamide Maleate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide maleate (B1232345) is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 and H4 receptors. It is a valuable pharmacological tool for studying the roles of these receptors in various physiological processes and a potential therapeutic agent for a range of disorders. These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of Thioperamide maleate, enabling researchers to obtain reliable and reproducible data.
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory responses. Both receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Thioperamide can reduce the basal signaling activity of these constitutively active receptors.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro efficacy at histamine H3 and H4 receptors.
| Assay Type | Receptor | Species | Radioligand/Agonist | Parameter | Value (nM) | Reference |
| Radioligand Binding | H3 | Rat | [3H]-(R)α-MeHA | Ki | 2.1 | [1] |
| Radioligand Binding | H3 | Guinea-pig | [3H]-(R)α-MeHA | Ki | 2.0 | [1] |
| Functional (Histamine Release) | H3 | Rat | - | Ki | 4.3 | [1] |
| Functional (Histamine Synthesis) | H3 | Rat | - | Ki | 31 | [1] |
| Functional (cAMP accumulation) | H3 | Human | Forskolin | IC50 | 517.5 | [2] |
| Functional (cAMP accumulation) | H4 | Human | Forskolin | - | Behaves as an inverse agonist |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the histamine H3 and H4 receptors and the mechanism of action of this compound.
Caption: Histamine H3/H4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the histamine H3 or H4 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human or rat histamine H3 or H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-(R)α-methylhistamine or another suitable radiolabeled H3/H4 ligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound (or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Diluted cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to act as an inverse agonist by increasing cAMP levels in cells with constitutively active H3/H4 receptors.
Materials:
-
Whole cells stably expressing the human or rat histamine H3 or H4 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (optional, to stimulate adenylyl cyclase and enhance the signal window).
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA).
-
96- or 384-well cell culture plates.
Protocol:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with stimulation buffer. b. Add the diluted this compound to the wells. For antagonist mode, a histamine receptor agonist would be added. c. (Optional) Add a low concentration of forskolin. d. Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inverse agonism) or EC50 (for antagonism) and the maximum effect.
GTPγS Binding Assay
This assay directly measures the activation of Gi/o proteins coupled to the H3/H4 receptors. As an inverse agonist, Thioperamide will decrease the basal level of GTPγS binding.
Materials:
-
Cell membranes from a cell line stably expressing the histamine H3 or H4 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA.
-
96-well filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer containing GDP (typically 1-10 µM).
-
Serial dilutions of this compound.
-
Cell membranes.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Filtration and Detection: Terminate the assay by filtration, wash the filters, and measure the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 and the degree of inhibition of basal G protein signaling.
References
Application Notes and Protocols for Studying Cognitive Enhancement with Thioperamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thioperamide (B1682323), a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, for investigating cognitive enhancement in preclinical animal models. The following sections detail the mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols for commonly used behavioral assays.
Introduction
Thioperamide is a widely used pharmacological tool to probe the role of the brain histaminergic system in cognitive processes. By blocking the H3 autoreceptor, thioperamide increases the synthesis and release of histamine in the brain.[1][2] Histamine, in turn, modulates the release of other key neurotransmitters involved in learning and memory, including acetylcholine (B1216132) and glutamate.[2] This activity makes thioperamide a valuable compound for studying potential therapeutic strategies for cognitive deficits observed in various neurological and psychiatric disorders, such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[3][4]
Mechanism of Action
Thioperamide acts as an antagonist or inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine. By blocking this receptor, thioperamide disinhibits histamine release, leading to increased histaminergic neurotransmission. Beyond its effect on histamine, the H3 receptor is also a hetero-receptor, and its blockade can influence the release of other neurotransmitters.
Recent studies have elucidated downstream signaling pathways involved in the cognitive-enhancing effects of thioperamide. A key pathway involves the activation of Protein Kinase A (PKA), leading to the phosphorylation of the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then promotes the transcription of genes crucial for synaptic plasticity and neurogenesis, such as the brain-derived neurotrophic factor (BDNF). Furthermore, thioperamide has been shown to modulate CREB-mediated autophagy, which may contribute to the clearance of pathological protein aggregates, such as amyloid-β, in models of Alzheimer's disease.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of thioperamide on cognitive performance in various animal models and behavioral tasks.
Table 1: Effects of Thioperamide in the Novel Object Recognition (NOR) Test in APP/PS1 Transgenic Mice
| Treatment Group | Dose (mg/kg) | Time Spent with Novel Object (%) |
| Wild-Type (WT) | Vehicle | 68.36 ± 4.47 |
| APP/PS1 | Vehicle | 49.70 ± 3.44 |
| APP/PS1 | Thioperamide (5) | 68.04 ± 2.14 |
| Data are presented as mean ± SEM. *p < 0.05 compared to APP/PS1 vehicle group. |
Table 2: Effects of Thioperamide in the Y-Maze Test in APP/PS1 Transgenic Mice
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Wild-Type (WT) | Vehicle | 81.63 ± 3.61 |
| APP/PS1 | Vehicle | 53.92 ± 5.11 |
| APP/PS1 | Thioperamide (5) | Not explicitly stated, but reversed the decrease |
| The study states that administration of thioperamide significantly reversed the decrease in spontaneous alternation observed in APP/PS1 mice. |
Table 3: Effects of Thioperamide in the Morris Water Maze (MWM) Test in APP/PS1 Transgenic Mice
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 5, seconds) | Platform Crossings (Probe Trial) |
| Wild-Type (WT) | Vehicle | Not explicitly stated, but significantly lower than APP/PS1 | 6.33 ± 0.85 |
| APP/PS1 | Vehicle | Significantly higher than WT | 2.11 ± 0.51 |
| APP/PS1 | Thioperamide (5) | Significantly reversed the increase | 5.33 ± 0.91 |
| Data are presented as mean ± SEM. *p < 0.05 compared to APP/PS1 vehicle group. |
Table 4: Effects of Thioperamide on Inhibitory Avoidance in Rat Pups
| Treatment Group | Dose (mg/kg) | Performance Enhancement |
| Rat Pups | 1, 3, 10, 30 | Significantly enhanced performance |
| *The study reports a significant enhancement in a five-trial inhibitory avoidance response. |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess the cognitive-enhancing effects of thioperamide are provided below.
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint
-
Submerged escape platform (10 cm in diameter)
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform. Then, guide the animal to a visible platform and allow it to remain there for 20-30 seconds.
-
Acquisition Phase (Days 2-6):
-
Conduct 4 trials per day for each animal.
-
The escape platform is hidden 1-1.5 cm below the water surface in a fixed location.
-
For each trial, place the animal into the pool at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the platform.
-
If the animal finds the platform, allow it to stay for 15-30 seconds. If it fails to find the platform, gently guide it to the platform and allow it to remain for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (Day 7):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Thioperamide Administration:
-
Dose: 5 mg/kg has been shown to be effective in mice.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer daily, typically 30-60 minutes before the first trial of the day.
References
- 1. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 2. jpccr.eu [jpccr.eu]
- 3. H3 receptor blockade by thioperamide enhances cognition in rats without inducing locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Thioperamide in Neonatal Hypoxic-Ischemic Encephalopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal hypoxic-ischemic encephalopathy (HIE) is a significant cause of brain injury in newborns, often leading to severe long-term neurological deficits. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. Thioperamide, a selective histamine (B1213489) H3 receptor antagonist, has emerged as a promising experimental therapeutic agent. By blocking the H3 autoreceptor, Thioperamide increases the release of histamine in the brain. This elevated histamine then acts on postsynaptic H1 receptors to exert neuroprotective effects, including the attenuation of brain edema and oxidative damage.[1][2][3]
These application notes provide a comprehensive overview of the experimental use of Thioperamide in a rat model of neonatal HIE. Detailed protocols for the animal model, drug preparation and administration, and quantitative data from key experimental findings are presented to facilitate further research and drug development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Thioperamide in a neonatal HIE rat model. The data demonstrates Thioperamide's efficacy in mitigating brain injury and elucidates its mechanism of action.
Table 1: Effect of Thioperamide on Brain Water Content (%) in Neonatal HIE Rat Model
| Treatment Group | 6 hours | 24 hours | 72 hours |
| Model (Saline) | 88.2 ± 1.2 | 89.5 ± 1.3 | 88.6 ± 1.1 |
| H3 (Thioperamide) | 87.1 ± 1.0 | 88.0 ± 1.1 | 87.5 ± 1.0 |
| H3 + H1 (Thioperamide + Pyrilamine) | 88.0 ± 1.1 | 89.2 ± 1.2 | 88.3 ± 1.0 |
| H3 + H2 (Thioperamide + Cimetidine) | 87.2 ± 1.0 | 88.1 ± 1.0 | 87.6 ± 0.9 |
*Data are presented as mean ± SD. P < 0.05, vs. model group; **P < 0.05, vs. H3 group.[1][4]
Table 2: Effect of Thioperamide on Brain Malondialdehyde (MDA) Content (nmol/mg protein) in Neonatal HIE Rat Model
| Treatment Group | 6 hours | 24 hours | 72 hours |
| Model (Saline) | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.0 ± 0.2 |
| H3 (Thioperamide) | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.6 ± 0.1 |
| H3 + H1 (Thioperamide + Pyrilamine) | 1.7 ± 0.2 | 2.4 ± 0.3 | 1.9 ± 0.2 |
| H3 + H2 (Thioperamide + Cimetidine) | 1.5 ± 0.1 | 1.9 ± 0.2 | 1.6 ± 0.2 |
*Data are presented as mean ± SD. *P < 0.05, vs. model group; *P < 0.05, vs. H3 group.
Table 3: Effect of Thioperamide on Hippocampal Histamine Content (ng/g wet weight) in Neonatal HIE Rat Model
| Treatment Group | 6 hours | 24 hours | 72 hours |
| Model (Saline) | 45.2 ± 5.1 | 40.1 ± 4.5 | 43.5 ± 4.8 |
| H3 (Thioperamide) | 55.6 ± 6.2 | 60.3 ± 6.8 | 57.8 ± 6.5 |
| H3 + H1 (Thioperamide + Pyrilamine) | 46.8 ± 5.3 | 42.1 ± 4.7 | 45.3 ± 5.0** |
| H3 + H2 (Thioperamide + Cimetidine) | 55.1 ± 6.0 | 59.8 ± 6.7 | 57.2 ± 6.4 |
*Data are presented as mean ± SD. *P < 0.05, vs. model group; *P < 0.05, vs. H3 group.
Table 4: Effect of Thioperamide on Superoxide Dismutase (SOD) Activity (U/mg protein) in Neonatal HIE Rat Model
| Treatment Group | 6 hours | 24 hours | 72 hours |
| Model (Saline) | 150.2 ± 15.1 | 145.3 ± 14.8 | 148.9 ± 15.0 |
| H3 (Thioperamide) | 165.4 ± 16.8 | 170.1 ± 17.2 | 168.5 ± 17.0 |
| H3 + H1 (Thioperamide + Pyrilamine) | 152.3 ± 15.5 | 148.2 ± 15.1 | 150.1 ± 15.3** |
| H3 + H2 (Thioperamide + Cimetidine) | 164.9 ± 16.7 | 169.8 ± 17.1 | 168.0 ± 16.9 |
*Data are presented as mean ± SD. *P < 0.05, vs. model group; *P < 0.05, vs. H3 group.
Experimental Protocols
Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
This protocol is based on the widely used Rice-Vannucci model, which involves unilateral common carotid artery ligation followed by systemic hypoxia.
Materials:
-
7-day-old Wistar or Sprague-Dawley rat pups
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
5-0 silk suture
-
Hypoxic chamber
-
Gas mixture (8% oxygen, 92% nitrogen)
-
Thermostatic water bath
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the 7-day-old rat pups with isoflurane (B1672236) (4% for induction, 1-2% for maintenance). Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the pup on a surgical stage and make a midline incision in the neck.
-
Carefully dissect the soft tissues to expose the left common carotid artery.
-
Separate the artery from the vagus nerve.
-
Ligate the left common carotid artery with a 5-0 silk suture.
-
Suture the incision.
-
-
Recovery: Allow the pups to recover on a heating pad for 1-2 hours with their dam.
-
Hypoxic Exposure:
-
Place the pups in a hypoxic chamber partially submerged in a 37°C water bath.
-
Expose the pups to a humidified gas mixture of 8% oxygen and 92% nitrogen for a duration of up to 2.5 hours.
-
-
Post-Hypoxia Recovery: Return the pups to their dam. Pups exhibiting spontaneous levorotation are indicative of successful HIE induction and can be used for subsequent experiments.
Drug Preparation and Administration
Materials:
-
Thioperamide maleate (B1232345)
-
Pyrilamine maleate (H1 receptor antagonist)
-
Cimetidine (H2 receptor antagonist)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Preparation of Solutions:
-
Thioperamide: Dissolve Thioperamide maleate in sterile saline to a final concentration for the desired dosage (e.g., 20 mg/kg).
-
Pyrilamine: Dissolve Pyrilamine maleate in sterile saline to a final concentration for the desired dosage (e.g., 20 mg/kg).
-
Cimetidine: Dissolve Cimetidine in sterile saline to a final concentration for the desired dosage (e.g., 100 mg/kg, with a starting concentration of 20 mg/mL).
Administration Protocol:
-
Experimental Groups:
-
Model Group: Administer 0.1 mL of sterile saline i.p.
-
H3 Group: Administer Thioperamide i.p. at the desired dosage.
-
H3 + H1 Group: Administer Pyrilamine i.p. 1 hour prior to the administration of Thioperamide.
-
H3 + H2 Group: Administer Cimetidine i.p. 1 hour prior to the administration of Thioperamide.
-
-
Timing of Administration: Administer the drugs at specified time points post-HIE induction, as per the experimental design.
-
Biochemical and Histological Analysis: At predetermined time points after drug administration (e.g., 6, 24, and 72 hours), euthanize the animals and collect brain tissue for analysis of brain water content, MDA levels, histamine content, and SOD activity.
Visualizations
Signaling Pathway of Thioperamide's Neuroprotective Effect
Caption: Thioperamide blocks the inhibitory H3 autoreceptor, leading to increased histamine release.
Experimental Workflow for Thioperamide in Neonatal HIE Model
Caption: Workflow for HIE induction, treatment, and analysis.
Logical Relationship of Thioperamide's Mechanism
Caption: Thioperamide's neuroprotective effects are mediated through H1 receptor activation.
References
- 1. Optimization of behavioral testing in a long-term rat model of hypoxic ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 3. Pharmacological connection of Histamine-1 (H1) Receptor Mediated Neuroprotective mechanism of Ischemic preconditioning in rat - ProQuest [proquest.com]
- 4. Video: The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thioperamide Maleate Solubility Issues for In Vivo Studies
Welcome to the technical support center for Thioperamide maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thioperamide maleate and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor and also acts as an inverse agonist at the H4 receptor.[1] It is widely used in neuroscience research to study the role of histamine in the brain.[2][3] Its limited aqueous solubility can make it challenging to prepare formulations at concentrations suitable for in vivo administration without the use of organic solvents, which can have their own physiological effects.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[4] It has a particularly high solubility in DMSO, reaching up to 55 mg/mL. While it can be dissolved in aqueous buffers like PBS (pH 7.2) up to approximately 5 mg/mL, organic solvents are often required for higher concentrations. Some studies have also reported dissolving it directly in saline for lower concentration injections.
Q3: Can I use DMSO for my in vivo experiments? What are the potential side effects?
A3: Yes, DMSO is a common solvent for in vivo studies due to its ability to dissolve many hydrophobic compounds. However, it is not an inert vehicle and can have its own biological effects, including anti-inflammatory and analgesic properties. High concentrations of DMSO can be toxic. For in vivo use, it is crucial to keep the final concentration of DMSO as low as possible, ideally below 10%, and to always include a vehicle-only control group in your experimental design to account for any effects of the solvent itself.
Q4: Are there alternatives to using high concentrations of organic solvents?
A4: Yes, formulating with cyclodextrins is a well-established method to enhance the aqueous solubility of poorly soluble drugs like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble. This can reduce or eliminate the need for organic co-solvents.
Q5: How should I prepare a this compound solution for injection?
A5: A common method involves creating a concentrated stock solution in an organic solvent like DMSO and then diluting it with a physiologically compatible vehicle such as saline or PBS to the final desired concentration. It's important to ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. For some applications, co-solvents like PEG300 and surfactants like Tween 80 are used to create a stable formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous vehicle. The percentage of organic solvent in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), but ensure it remains within a non-toxic range for your animal model (typically <10%). 3. Use a solubilizing agent like cyclodextrin (B1172386). 4. Prepare a vehicle with co-solvents like PEG300 and a surfactant like Tween 80. |
| Compound will not fully dissolve in the initial solvent | Insufficient solvent volume or inadequate mixing. The compound may require energy to dissolve. | 1. Ensure you are using a sufficient volume of solvent based on the known solubility. 2. Use sonication to aid dissolution; this is often recommended for dissolving this compound in DMSO. 3. Gentle warming in a water bath may also help, but be cautious of compound stability at higher temperatures. |
| Observed toxicity or adverse effects in animals | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is causing toxicity at the administered dose. | 1. Reduce the concentration of the organic solvent in the final formulation. It is recommended to keep DMSO concentrations below 10%. 2. Perform a dose-response study with a vehicle-only control group to differentiate between solvent and compound toxicity. 3. Consider an alternative, less toxic vehicle, such as a cyclodextrin formulation. |
| Inconsistent experimental results | Instability of the prepared solution, leading to changes in the effective concentration over time. Improper storage. | 1. Prepare fresh solutions daily. Aqueous solutions of this compound are not recommended for storage for more than one day. 2. Store stock solutions in appropriate conditions. For example, a DMSO stock can be stored at -80°C for up to a year. 3. Ensure the solution is clear and free of precipitates before each administration. |
Quantitative Data Summary
The solubility of this compound varies significantly depending on the solvent used. The following table summarizes solubility data from various sources.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 55 mg/mL | 134.63 mM | Sonication is recommended to aid dissolution. |
| 25 mg/mL | ~61.2 mM | - | |
| Ethanol | 10 mg/mL | ~24.5 mM | - |
| Dimethyl Formamide (DMF) | 30 mg/mL | ~73.4 mM | - |
| Water | 100 mg/mL | ~244.8 mM | Requires sonication. |
| PBS (pH 7.2) | ~5 mg/mL | ~12.2 mM | Aqueous solutions should be prepared fresh. |
Experimental Protocols
Protocol 1: Standard Formulation using DMSO and Saline
This protocol is suitable for achieving a moderate concentration of this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes.
-
Dilute to working concentration: Just before administration, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 2 mg/mL working solution with 5% DMSO, add 50 µL of the 40 mg/mL stock to 950 µL of saline.
-
Final mixing: Vortex the final solution well to ensure it is homogenous. Visually inspect for any precipitation.
-
Administration: Administer the freshly prepared solution to the animal. Always include a vehicle control group that receives the same final concentration of DMSO in saline.
Protocol 2: Formulation using a Co-Solvent System
This protocol is adapted for higher concentrations where simple dilution might lead to precipitation.
Materials:
-
This compound powder
-
DMSO, sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline or PBS
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Create the vehicle mixture: In a separate sterile tube, prepare the co-solvent vehicle. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Combine and mix: Add the appropriate volume of the this compound stock solution to the pre-mixed vehicle to achieve the final desired drug concentration. For example, to make 1 mL of a 2 mg/mL final solution, you would add 50 µL of a 40 mg/mL stock to 950 µL of a vehicle pre-formulated with PEG300, Tween 80, and Saline.
-
Final mixing: Vortex the solution thoroughly until it is clear and homogenous.
-
Administration: Administer the solution promptly. A vehicle control group is essential.
Visualizations
Thioperamide Signaling Pathway
Thioperamide acts as an antagonist/inverse agonist at presynaptic histamine H3 autoreceptors. By blocking these receptors, it inhibits the negative feedback loop that normally suppresses histamine synthesis and release. This leads to increased histamine levels in the synaptic cleft, which can then act on postsynaptic H1 and H2 receptors. Thioperamide also blocks H3 heteroreceptors, modulating the release of other neurotransmitters like acetylcholine, dopamine, and serotonin.
Caption: Thioperamide blocks inhibitory H3 autoreceptors, increasing histamine release.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting an in vivo study with this compound involves careful planning from solution preparation to data analysis, including critical control groups.
Caption: Workflow for in vivo studies using this compound.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The behavioral and biochemical effects of thioperamide, a histamine H3-receptor antagonist, in a light/dark test measuring anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Investigating the Hepatotoxicity of Imidazole-Based H3 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of imidazole-based H3 antagonists, with a particular focus on thioperamide (B1682323).
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the use of imidazole-based H3 antagonists like thioperamide in research and development?
A1: The primary concern is their potential for hepatotoxicity. Early imidazole-based H3 antagonists, including thioperamide, demonstrated potent and selective activity but were found to be unsuitable for clinical use due to liver toxicity.[1] This has been a significant hurdle in their development as therapeutic agents.
Q2: What are the suspected mechanisms behind the hepatotoxicity of thioperamide?
A2: The hepatotoxicity of thioperamide is likely multifactorial, with two main proposed mechanisms:
-
Cytochrome P450 (CYP) Inhibition: The imidazole (B134444) ring, a common feature of these compounds, is known to interact with and inhibit CYP isoenzymes.[1][2] Thioperamide specifically has been shown to bind to CYP P450 enzymes, which can disrupt the metabolism of other drugs or endogenous compounds, leading to drug-drug interactions and potential toxicity.[3][4]
-
Reactive Metabolite Formation: The thioamide group within thioperamide's structure is a key suspect in its liver toxicity. This is supported by studies on thioacetamide (B46855) (TAA), a model hepatotoxicant with a similar functional group. TAA is bioactivated by CYP enzymes (primarily CYP2E1) into reactive metabolites, thioacetamide-S-oxide and thioacetamide-S,S-dioxide. These metabolites can covalently bind to liver macromolecules, induce severe oxidative stress, and lead to hepatocellular necrosis. It is hypothesized that thioperamide may undergo a similar metabolic activation process.
Q3: What experimental models are recommended for assessing the hepatotoxicity of my imidazole-based H3 antagonist?
A3: A combination of in vitro and in vivo models is recommended for a comprehensive assessment of potential hepatotoxicity.
-
In Vitro Models: These are crucial for initial screening and mechanistic studies.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of a full complement of metabolic enzymes.
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells. They are a suitable alternative to PHHs, expressing a wide range of CYP enzymes, and are more readily available.
-
3D Cell Cultures (e.g., Spheroids): These models often better mimic the in vivo liver microenvironment and can be more predictive of long-term toxicity compared to traditional 2D monolayer cultures.
-
HepG2 Cells: A human hepatoma cell line. While widely used, they have lower expression levels of some key metabolic enzymes compared to PHHs and HepaRG cells, which can be a limitation.
-
-
In Vivo Models: Animal models are essential for evaluating systemic toxicity and histopathological changes.
-
Rodent Models (Rats, Mice): Commonly used to assess drug-induced liver injury. Administration of the test compound can be followed by monitoring of serum biomarkers and terminal histopathological analysis of the liver. Thioacetamide is often used in these models to induce liver injury that can serve as a positive control or a comparator.
-
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my in vitro assay at low concentrations of my imidazole-based compound. Is this expected?
Possible Causes and Solutions:
-
Cell Model Sensitivity: Different liver cell models have varying sensitivities to toxicants. HepG2 cells, for instance, might show different sensitivity compared to HepaRG or primary hepatocytes which have more robust metabolic capabilities.
-
Troubleshooting Step: Compare the cytotoxicity of your compound across multiple cell lines (e.g., HepG2 vs. HepaRG). If toxicity is significantly higher in metabolically competent cells, it may suggest the formation of a reactive metabolite.
-
-
Metabolic Activation: As mentioned, imidazole-based compounds can be metabolized into more toxic entities.
-
Troubleshooting Step: Co-incubate your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for an enzyme you suspect is involved (e.g., a CYP2E1 inhibitor if you hypothesize a thioamide-related mechanism). A decrease in cytotoxicity would support the role of metabolic activation.
-
-
Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a common mechanism of hepatotoxicity.
-
Troubleshooting Step: Perform assays to assess mitochondrial health, such as measuring changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), ATP levels, or oxygen consumption rates.
-
Issue 2: My in vivo study shows elevated liver enzymes, but the histopathology is unclear. What should I look for?
Possible Causes and Solutions:
-
Subtle Histopathological Changes: Early-stage or mild liver injury may not present with obvious necrosis.
-
Troubleshooting Step: Request a detailed histopathological evaluation for specific features associated with drug-induced liver injury. These can include:
-
Hepatocellular Injury: Look for signs of apoptosis (apoptotic bodies), lobular disarray, and inflammation.
-
Cholestatic Injury: Check for the presence of bile plugs in canaliculi.
-
Steatosis: Note the presence of microvesicular or macrovesicular fat accumulation in hepatocytes.
-
Inflammation: Characterize the type and location of inflammatory infiltrates (e.g., eosinophils, lymphocytes).
-
-
-
Timing of Assessment: The timing of sample collection is critical. Peak enzyme levels may not coincide with the most dramatic histological changes.
-
Troubleshooting Step: If possible, conduct a time-course study to correlate the kinetics of serum biomarker elevation with the progression of histological findings.
-
Issue 3: I am not seeing any hepatotoxicity with my compound. Does this mean it's safe?
Possible Causes and Solutions:
-
Inappropriate Model: The chosen experimental model may not be suitable for detecting the specific type of toxicity your compound might cause.
-
Troubleshooting Step (in vitro): If you are using a cell line with low metabolic activity (like HepG2), the compound may not be converted to a reactive metabolite. Consider using a more metabolically competent system like HepaRG cells or primary human hepatocytes.
-
Troubleshooting Step (in vivo): Animal models may not perfectly recapitulate human metabolism and toxicity due to species differences in CYP enzyme expression and activity. While a clean result in rodents is encouraging, it does not eliminate the risk of idiosyncratic toxicity in humans.
-
-
Insufficient Exposure: The dose or duration of treatment may be too low to induce a toxic response.
-
Troubleshooting Step: Ensure that the concentrations used in vitro and the doses used in vivo are relevant and achieve sufficient exposure in the liver.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity using HepaRG Cells
-
Cell Culture: Culture HepaRG cells in a 2D monolayer format according to the supplier's recommendations, allowing for differentiation into hepatocyte-like cells.
-
Compound Treatment: Prepare serial dilutions of the imidazole-based H3 antagonist in culture medium. Treat the differentiated HepaRG cells with the compound for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen (B1664979) or thioacetamide).
-
Cytotoxicity Assessment: Measure cell viability using a standard assay such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium. LDH is a marker of cell membrane damage.
-
Liver Function Assessment: Collect the culture supernatant to measure levels of secreted albumin and urea, which are markers of hepatocyte function. A decrease in these markers can indicate cellular dysfunction.
-
Biomarker Analysis: Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates hepatocellular injury.
Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Use male Wistar rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group and a positive control group (e.g., thioacetamide at 50-300 mg/kg).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture or from the tail vein. Prepare serum for biochemical analysis.
-
Serum Biomarker Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) as indicators of liver injury.
-
Histopathology: Euthanize the animals and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should examine the slides for signs of necrosis, inflammation, steatosis, and fibrosis.
Data Presentation
Table 1: In Vitro Hepatotoxicity Endpoints
| Parameter | Description | Expected Change with Toxicity | Reference |
| Cell Viability (e.g., MTT) | Measures mitochondrial reductase activity, an indicator of viable cells. | Decrease | |
| LDH Release | Lactate dehydrogenase in the medium indicates compromised cell membrane integrity. | Increase | |
| ALT/AST Release | Aminotransferases released from damaged hepatocytes. | Increase | |
| Albumin/Urea Secretion | Markers of the synthetic function of hepatocytes. | Decrease | |
| Mitochondrial Membrane Potential | An indicator of mitochondrial health; disruption can be an early sign of toxicity. | Decrease |
Table 2: In Vivo Serum Biomarkers of Liver Injury
| Biomarker | Type of Injury Indicated | Expected Change with Toxicity | Reference |
| Alanine Aminotransferase (ALT) | Primarily hepatocellular injury (more specific to the liver than AST). | Increase | |
| Aspartate Aminotransferase (AST) | Hepatocellular injury (also found in heart, muscle, and other tissues). | Increase | |
| Alkaline Phosphatase (ALP) | Primarily cholestatic or biliary injury. | Increase | |
| Total Bilirubin (TBIL) | Indicates impaired conjugation and/or excretion by the liver; a marker of liver function. | Increase |
Visualizations
Caption: Proposed mechanism of thioperamide-induced hepatotoxicity.
Caption: Workflow for assessing potential hepatotoxicity.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of histamine H3 receptor antagonists with human adrenal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Thioperamide on 5-HT3 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Thioperamide on 5-HT3 receptors observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Does Thioperamide exhibit binding affinity for the 5-HT3 receptor?
A1: Yes, experimental evidence demonstrates that Thioperamide, a classic histamine (B1213489) H3 receptor antagonist, also binds to the 5-hydroxytryptamine (5-HT3) receptor. Radioligand binding assays have determined its affinity for the 5-HT3 receptor.[1][2]
Q2: What is the reported binding affinity (Ki) of Thioperamide for the 5-HT3 receptor?
A2: In receptor binding assays, Thioperamide has shown a relatively high affinity for the 5-HT3 receptor, with a reported Ki value of 120 ± 30 nM.[1][2] For comparison, its affinity for the histamine H3 receptor is significantly higher, with a Ki of 4.3 ± 1.6 nM.[1]
Q3: How does Thioperamide's affinity for the 5-HT3 receptor compare to other histamine H3 receptor antagonists?
A3: The off-target affinity for the 5-HT3 receptor is not unique to Thioperamide. For instance, another potent H3 receptor antagonist, iodophenpropit (B1228430) (IPP), displays an even higher affinity for the 5-HT3 receptor with a Ki of 11 ± 1 nM.
Q4: Does the binding of Thioperamide to the 5-HT3 receptor translate to functional activity?
A4: The functional consequence of Thioperamide binding to the 5-HT3 receptor is complex. In functional assays using guinea-pig isolated ileum, Thioperamide did not act as an agonist (it did not mimic the effects of the 5-HT3 agonist 2-methyl-5-HT). Instead, it non-competitively inhibited the contractions induced by 2-methyl-5-HT.
Q5: Are there in vivo correlates to the in vitro off-target effects of Thioperamide on 5-HT3 receptors?
A5: Yes, in an in vivo model for 5-HT3 receptor activity, the Von Bezold Jarisch reflex, low doses of Thioperamide demonstrated antagonism that correlated with its affinity for the 5-HT3 receptor. However, at higher doses, this 5-HT3 receptor antagonism was not observed.
Troubleshooting Guide
Issue 1: My experimental results show unexpected effects that cannot be attributed to H3 receptor antagonism alone.
-
Possible Cause: The observed effects may be due to Thioperamide's off-target interaction with 5-HT3 receptors.
-
Troubleshooting Steps:
-
Review Thioperamide Concentration: Check if the concentration of Thioperamide used in your experiment is close to or exceeds its Ki for the 5-HT3 receptor (120 nM).
-
Co-administration with a Selective 5-HT3 Antagonist: To confirm the involvement of 5-HT3 receptors, perform control experiments by co-administering Thioperamide with a highly selective 5-HT3 receptor antagonist, such as ondansetron. If the unexpected effect is blocked, it is likely mediated by the 5-HT3 receptor.
-
Consider the Experimental Model: The nature of the interaction (e.g., non-competitive antagonism) may be tissue or cell-type dependent. Evaluate whether the expression and signaling of 5-HT3 receptors in your model could contribute to the observed phenotype.
-
Issue 2: In my radioligand binding assay, a known 5-HT3 antagonist is not displacing [3H]-Thioperamide binding.
-
Possible Cause: This could be due to the specific concentration of [3H]-Thioperamide used. One study noted that at a concentration of 5 nM, [3H]-Thioperamide binding was not displaced by the 5-HT3 antagonist ondansetron. This may be because at higher concentrations, Thioperamide binds to other non-H3, non-5-HT3 sites.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: The use of subnanomolar concentrations of [3H]-Thioperamide is recommended to specifically study the histamine H3 receptor.
-
Define Non-Specific Binding Appropriately: For H3 receptor-specific binding, use an H3 agonist to define non-specific binding, as many H3 antagonists share the low-affinity, high-density non-H3 receptor binding sites with [3H]-Thioperamide.
-
Data Presentation
Table 1: Binding Affinities (Ki) of Thioperamide and Iodophenpropit for Various Receptors
| Compound | Target Receptor | Ki (nM) | Reference |
| Thioperamide | Histamine H3 | 4.3 ± 1.6 | |
| 5-HT3 | 120 ± 30 | ||
| Sigma Receptor | 180 ± 90 | ||
| Histamine H1 | > 10,000 | ||
| Histamine H2 | > 10,000 | ||
| Iodophenpropit (IPP) | Histamine H3 | 0.97 ± 0.06 | |
| 5-HT3 | 11 ± 1 | ||
| α2-adrenoceptor | 120 ± 5 | ||
| Sigma Receptor | 170 ± 70 | ||
| Histamine H1 | 1,710 ± 320 | ||
| Histamine H2 | 2,280 ± 810 |
Experimental Protocols
1. Radioligand Binding Assays for 5-HT3 Receptor Affinity
-
Objective: To determine the binding affinity of Thioperamide for the 5-HT3 receptor.
-
Methodology:
-
Tissue Preparation: Membranes from rat cortex are prepared.
-
Radioligand: A specific 5-HT3 receptor radioligand is used.
-
Competition Assay: The membranes are incubated with the radioligand in the presence of various concentrations of unlabeled Thioperamide.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma or beta counter.
-
Data Analysis: The IC50 values (concentration of Thioperamide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
-
2. Functional Assay: Guinea-Pig Isolated Ileum Contraction
-
Objective: To assess the functional effect of Thioperamide on 5-HT3 receptor-mediated responses.
-
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction Measurement: Changes in muscle tension are recorded isometrically using a force transducer.
-
Experimental Procedure:
-
Cumulative concentration-response curves are generated for the 5-HT3 receptor agonist, 2-methyl-5-HT.
-
The tissue is then incubated with Thioperamide for a defined period.
-
The concentration-response curve for 2-methyl-5-HT is repeated in the presence of Thioperamide.
-
-
Data Analysis: The antagonistic effect of Thioperamide is determined by observing the shift in the concentration-response curve of the agonist. A non-competitive antagonist will cause a depression of the maximal response.
-
Visualizations
Caption: Thioperamide's primary and off-target interactions.
Caption: Troubleshooting workflow for unexpected Thioperamide effects.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Locomotor Activity Side Effects of Thioperamide in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the locomotor-stimulating side effects of Thioperamide (B1682323) in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thioperamide and why does it affect locomotor activity?
Thioperamide is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. The H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking these receptors, Thioperamide increases the release of histamine. This elevated histamine level can then stimulate other histamine receptors, such as H1 and H2, which are involved in promoting wakefulness and increasing arousal, leading to a side effect of increased locomotor activity.[1]
Q2: At what doses does Thioperamide typically increase locomotor activity?
Studies in mice have shown that intraperitoneal (i.p.) administration of Thioperamide at doses of 12.5 and 25 mg/kg significantly increases locomotor activity.[1] However, the dose-response relationship can be complex, and some studies in rats have used doses of 1, 3, 10, and 30 mg/kg for cognitive enhancement without observing locomotor sensitization.[2] It is crucial to conduct dose-response studies in your specific animal model and behavioral paradigm.
Q3: Are there pharmacological agents that can counteract Thioperamide-induced hyperlocomotion?
Yes, the increase in locomotor activity induced by Thioperamide can be managed by pretreating the animals with specific antagonists for other histamine receptors or with a histamine H3 receptor agonist. The most commonly cited agents are:
-
H1 Receptor Antagonists: Such as pyrilamine (B1676287).
-
H2 Receptor Antagonists: Such as zolantidine (B12382) or cimetidine.
-
H3 Receptor Agonists: Such as (R)-alpha-methyl-histamine.[1][3]
Q4: Can high doses of Thioperamide have a different effect on locomotor activity?
Yes, very high doses of Thioperamide (e.g., greater than 75 mg/kg in mice) may lead to a reduction in locomotor activity and even inhibit motor coordination. This highlights the importance of careful dose selection and characterization in your experiments.
Troubleshooting Guides
Issue: Observed increase in baseline locomotor activity after Thioperamide administration, confounding behavioral results.
Potential Cause: Stimulation of H1 and/or H2 receptors by increased histamine levels.
Troubleshooting Steps:
-
Dose Optimization:
-
Conduct a dose-response study for Thioperamide in your specific experimental setup to identify the lowest effective dose for your primary endpoint with the minimal effect on locomotor activity.
-
Refer to the dose-response data in the tables below as a starting point.
-
-
Pharmacological Intervention (Co-administration):
-
H1 Receptor Antagonist Pretreatment: Administer an H1 receptor antagonist, such as pyrilamine, prior to Thioperamide.
-
H2 Receptor Antagonist Pretreatment: Administer an H2 receptor antagonist, such as zolantidine or cimetidine, prior to Thioperamide.
-
H3 Receptor Agonist Co-administration: Administer an H3 receptor agonist, such as (R)-alpha-methyl-histamine, to counteract the effects of Thioperamide.
-
Experimental Protocols for Mitigation Strategies
Below are detailed methodologies for key experiments to mitigate the locomotor-stimulating effects of Thioperamide.
1. Protocol for H1 Receptor Antagonist (Pyrilamine) Pretreatment
-
Objective: To block the Thioperamide-induced increase in locomotor activity using an H1 receptor antagonist.
-
Materials:
-
Thioperamide maleate
-
Pyrilamine maleate
-
Saline (0.9% NaCl)
-
Experimental animals (e.g., C57BL/6 mice)
-
Locomotor activity monitoring system
-
-
Procedure:
-
Prepare fresh solutions of Thioperamide and Pyrilamine in saline on the day of the experiment.
-
Acclimate animals to the testing room and locomotor activity chambers for at least 60 minutes before drug administration.
-
Divide animals into at least four groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Thioperamide (e.g., 25 mg/kg, i.p.)
-
Group 3: Pyrilamine (e.g., 5 mg/kg, i.p.) + Thioperamide (e.g., 25 mg/kg, i.p.)
-
Group 4: Pyrilamine (e.g., 5 mg/kg, i.p.) + Vehicle (Saline)
-
-
Administer Pyrilamine or its vehicle 30 minutes before the administration of Thioperamide or its vehicle.
-
Immediately after the second injection, place the animals in the locomotor activity chambers and record activity for a predefined period (e.g., 60-120 minutes).
-
Analyze the data for total distance traveled, ambulatory counts, and other relevant locomotor parameters.
-
2. Protocol for H2 Receptor Antagonist (Zolantidine/Cimetidine) Pretreatment
-
Objective: To block the Thioperamide-induced increase in locomotor activity using an H2 receptor antagonist.
-
Materials:
-
This compound
-
Zolantidine or Cimetidine
-
Saline (0.9% NaCl)
-
Experimental animals (e.g., Wistar rats)
-
Locomotor activity monitoring system
-
-
Procedure:
-
Follow the same initial steps for solution preparation and animal acclimation as in the pyrilamine protocol.
-
Divide animals into appropriate experimental groups.
-
Administer Zolantidine or Cimetidine (e.g., 100 mg/kg for cimetidine, i.p.) or its vehicle 60 minutes before the administration of Thioperamide or its vehicle.
-
Proceed with locomotor activity recording and data analysis as described above.
-
3. Protocol for H3 Receptor Agonist ((R)-alpha-methyl-histamine) Co-administration
-
Objective: To counteract the effects of Thioperamide on locomotor activity using a selective H3 receptor agonist.
-
Materials:
-
This compound
-
(R)-alpha-methyl-histamine dihydrochloride
-
Saline (0.9% NaCl)
-
Experimental animals (e.g., Swiss Webster mice)
-
Locomotor activity monitoring system
-
-
Procedure:
-
Follow the same initial steps for solution preparation and animal acclimation.
-
Divide animals into experimental groups.
-
(R)-alpha-methyl-histamine can be administered shortly before or concurrently with Thioperamide. A study showed that 20 mg/kg of (R)-alpha-methyl-histamine completely reversed the effects of 2 mg/kg of Thioperamide on stimulant-induced hyperactivity.
-
Record and analyze locomotor activity as previously described.
-
Data Presentation
Table 1: Dose-Response of Thioperamide on Locomotor Activity
| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Mouse | 12.5, 25 | Significant increase | |
| Mouse | >75 | Reduction and motor incoordination | |
| Rat | 1, 3, 10, 30 | No locomotor stimulation or sensitization | |
| Mouse | 0.2 - 10 | Dose-dependent inhibition of amphetamine-induced hyperactivity |
Table 2: Doses of Mitigating Agents to Counteract Thioperamide's Locomotor Effects
| Mitigating Agent | Receptor Target | Species | Dose (mg/kg, i.p.) | Outcome | Reference |
| Pyrilamine | H1 Antagonist | Mouse | Not specified | Blocked Thioperamide-induced hyperlocomotion | |
| Pyrilamine | H1 Antagonist | Rat | 5 | Reversed the neuroprotective effects of Thioperamide | |
| Zolantidine | H2 Antagonist | Mouse | Not specified | Blocked Thioperamide-induced hyperlocomotion | |
| Cimetidine | H2 Antagonist | Rat | 100 | Did not significantly influence the effects of Thioperamide | |
| (R)-alpha-methyl-histamine | H3 Agonist | Mouse | Not specified | Blocked Thioperamide-induced hyperlocomotion | |
| (R)-alpha-methyl-histamine | H3 Agonist | Mouse | 20 | Completely reversed the inhibitory effect of Thioperamide (2 mg/kg) on stimulant-induced hyperactivity |
Visualizations
Caption: Signaling pathway of Thioperamide leading to increased locomotor activity.
Caption: Experimental workflow for mitigating Thioperamide's locomotor effects.
Caption: Logical relationship of Thioperamide's effect and mitigation strategies.
References
- 1. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor blockade by thioperamide enhances cognition in rats without inducing locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioperamide, the selective histamine H3 receptor antagonist, attenuates stimulant-induced locomotor activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Thioperamide dosage to avoid motor coordination inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing thioperamide (B1682323) in their experiments. The focus is on optimizing dosage to achieve desired therapeutic effects while avoiding the inhibition of motor coordination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thioperamide?
Thioperamide is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] By blocking the H3 autoreceptor, which normally inhibits histamine release, thioperamide increases the synthesis and release of histamine from histaminergic neurons in the brain.[1][2] This elevated histamine then acts on other histamine receptors, primarily H1 and H2, to mediate its effects.[3] Additionally, thioperamide can influence the release of other neurotransmitters, including acetylcholine, dopamine, and GABA.[4]
Q2: What is the therapeutic window for thioperamide in preclinical mouse models?
The therapeutic window for thioperamide depends on the intended application. For cognitive enhancement, as demonstrated in the one-trial inhibitory avoidance task, effective doses in mice range from 1.25 mg/kg to 20 mg/kg. It is important to note that at higher doses, there is a risk of motor coordination impairment.
Q3: At what dosage does thioperamide start to inhibit motor coordination?
In mice, doses of 12.5 and 25 mg/kg have been shown to increase locomotor activity. However, doses exceeding 75 mg/kg have been observed to cause a reduction in locomotor activity and a significant inhibition of motor coordination, as measured by the rotarod performance test. Therefore, it is crucial to conduct dose-response studies to identify the optimal dose for your specific experimental model and desired outcome, while remaining below the threshold that induces motor deficits.
Troubleshooting Guide
Problem: Observed impairment in motor coordination (e.g., ataxia, imbalance) in experimental animals after thioperamide administration.
Possible Cause 1: Dosage is too high.
-
Solution: As evidenced by preclinical studies, thioperamide doses above 75 mg/kg in mice can lead to motor coordination deficits. It is recommended to perform a dose-response study starting from a lower dose (e.g., 5-10 mg/kg) and gradually increasing it to find the optimal concentration that provides the desired therapeutic effect without causing motor side effects.
Possible Cause 2: Animal strain sensitivity.
-
Solution: Different strains of mice or rats may exhibit varying sensitivities to thioperamide. If you are using a strain that has not been previously characterized for its response to thioperamide, it is essential to conduct a thorough dose-finding study.
Possible Cause 3: Interaction with other administered compounds.
-
Solution: If your experimental design involves co-administration of other drugs, be aware of potential pharmacokinetic or pharmacodynamic interactions that could potentiate the motor-impairing effects of thioperamide. Review relevant literature for any known interactions and consider a drug-interaction study if necessary.
Data Presentation
Table 1: Dose-Dependent Effects of Thioperamide on Locomotor Activity and Motor Coordination in Mice
| Dosage (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Motor Coordination (Rotarod Performance) | Reference |
| 12.5 | Significant Increase | No significant impairment reported | |
| 25 | Significant Increase | No significant impairment reported | |
| > 75 | Reduction | Significant Inhibition |
Table 2: Effective Doses of Thioperamide for Cognitive Enhancement in Mice
| Experimental Model | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |
| One-Trial Inhibitory Avoidance Task | 1.25 - 20 | Enhanced memory consolidation | |
| Step-Through Passive Avoidance Task | 15 | Improved response latency in aged mice | |
| Scopolamine-Induced Learning Deficit | 20 | Amelioration of learning deficit |
Signaling Pathways and Experimental Workflows
Caption: Thioperamide's antagonism of the H3 autoreceptor enhances histamine release.
Caption: Experimental workflow for optimizing thioperamide dosage.
Experimental Protocols
Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod unit with a grooved rod to prevent slipping.
-
Procedure:
-
Habituation: For 2-3 days prior to testing, place the mice on the stationary rod for 1-2 minutes. Then, train them on the rotating rod at a low, constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Place the mouse on the rod.
-
Start the rotation, either at a constant speed or with acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall or the time the mouse remains on the rod for a predetermined duration (e.g., 5 minutes).
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: Compare the latency to fall between the thioperamide-treated and vehicle-control groups. A significant decrease in latency indicates impaired motor coordination.
Open-Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls, often equipped with automated tracking software.
-
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
The session is recorded and analyzed using tracking software.
-
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.
-
Beam-Walking Test
-
Objective: To assess fine motor coordination and balance.
-
Apparatus: A narrow wooden or plastic beam of a specific width (e.g., 1 cm) and length (e.g., 100 cm), elevated above a padded surface. A bright light may be used as an aversive stimulus at the start, and a dark goal box at the end to motivate traversal.
-
Procedure:
-
Training: For 2-3 days, allow the mice to traverse a wider training beam a few times each day to acclimate to the task.
-
Testing:
-
Place the mouse at the start of the narrow test beam.
-
Record the time taken to traverse the beam and the number of foot slips (errors).
-
A trial is considered complete when the mouse enters the goal box.
-
Conduct 2-3 trials per mouse.
-
-
-
Data Analysis: Compare the traversal time and the number of foot slips between the thioperamide-treated and vehicle-control groups. An increase in traversal time and/or the number of slips suggests impaired motor coordination.
References
- 1. Thioperamide - Wikipedia [en.wikipedia.org]
- 2. Thioperamide-elicited increase of histamine release from basolateral amygdala of freely moving rats and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpccr.eu [jpccr.eu]
Technical Support Center: Interpreting Bidirectional Effects of Thioperamide in Combination with MK-801
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the complex interactions between the histamine (B1213489) H3 receptor antagonist/inverse agonist, Thioperamide, and the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine).
General FAQs
Q1: What is the rationale for combining Thioperamide and MK-801 in research?
A1: The combination of Thioperamide and MK-801 is primarily used to investigate potential antipsychotic and cognitive-enhancing properties of H3 receptor antagonists. MK-801 is used to induce a state of NMDA receptor hypofunction, which is thought to model some aspects of schizophrenia in rodents, leading to behavioral deficits like hyperlocomotion and cognitive impairment[1][2]. Researchers use Thioperamide to explore if modulating the histaminergic system can reverse or alter these MK-801-induced deficits[1][2][3].
Q2: What are the known primary mechanisms of action for Thioperamide and MK-801?
A2:
-
Thioperamide: Acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. By blocking this receptor, Thioperamide increases histamine release. H3 receptors also act as heteroreceptors on non-histaminergic neurons, and their blockade can modulate the release of other neurotransmitters, including dopamine (B1211576), acetylcholine, and glutamate (B1630785).
-
MK-801 (Dizocilpine): Is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. It blocks the receptor's ion channel, thereby preventing calcium influx and inhibiting glutamatergic neurotransmission. This action is what leads to its psychotomimetic and behavioral effects.
Troubleshooting Guide & Experiment-Specific FAQs
Locomotor Activity Assays
Q3: We observed that Thioperamide potentiated the hyperlocomotor effects of a low dose of MK-801 but attenuated the effects of a high dose. Is this a normal finding?
A3: Yes, this is the core "bidirectional effect" reported in the literature. Studies have consistently shown that Thioperamide (e.g., 3.0 and 10 mg/kg) enhances the locomotor hyperactivity induced by lower doses of MK-801 (e.g., 0.05 and 0.10 mg/kg) but reduces the hyperactivity caused by a higher dose of MK-801 (e.g., 0.30 mg/kg). This suggests that the modulatory role of H3 receptors on NMDA antagonist-induced behaviors is dependent on the degree of NMDA receptor blockade.
Q4: In our experiment, Thioperamide by itself significantly increased locomotor activity. Why might this be happening?
A4: While some studies report that Thioperamide alone does not alter locomotor activity at the doses used in combination studies (e.g., 3-10 mg/kg), other reports indicate that higher doses of Thioperamide (e.g., 12.5 and 25 mg/kg in mice) can indeed increase locomotor activity. This effect is likely mediated by the increased central histamine release acting on postsynaptic H1 and/or H2 receptors. If you observe hyperactivity with Thioperamide alone, consider the following:
-
Dose: Your dose might be in the higher range, causing direct stimulant effects.
-
Species/Strain: The specific rodent species or strain you are using may be more sensitive to the locomotor-activating effects of Thioperamide.
-
Habituation: Ensure that animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity, which could interact with the drug's effects.
Q5: We are not seeing any significant interaction between Thioperamide and MK-801 on locomotor activity. What could be the issue?
A5: Several factors could contribute to a lack of significant interaction:
-
Dose Selection: The bidirectional effect is highly dose-dependent. Ensure your selected doses for both Thioperamide and MK-801 fall within the ranges reported to produce this effect. Refer to the data tables below for guidance.
-
Timing of Injections: The timing between the pretreatment (Thioperamide) and the treatment (MK-801) is critical. A 20-minute interval between subcutaneous injections has been shown to be effective.
-
Route of Administration: Ensure consistent administration routes (e.g., subcutaneous, intraperitoneal) as specified in established protocols.
-
Statistical Power: The interaction effect may require a sufficient number of subjects per group to reach statistical significance.
Cognitive and Sensorimotor Gating Assays
Q6: We expected Thioperamide to reverse the prepulse inhibition (PPI) deficits caused by MK-801, but we saw no effect. Is this result anomalous?
A6: No, this finding is consistent with published research. Although MK-801 reliably produces deficits in PPI, a measure of sensorimotor gating, pretreatment with Thioperamide (3.0 and 10 mg/kg) has been shown to not significantly alter these deficits. This suggests that the neural circuits underlying MK-801-induced hyperactivity are modulated differently by the histaminergic system than those underlying PPI deficits.
Q7: Our study is assessing spatial working memory using a delayed spatial alternation task. Thioperamide did not rescue the impairment caused by MK-801. What does this imply?
A7: This result is also in line with existing literature. MK-801 administration leads to clear impairments in tasks of spatial working memory, and Thioperamide pretreatment does not appear to reverse this cognitive deficit. The interaction between H3 and NMDA receptors appears to be behaviorally specific, primarily affecting locomotor responses rather than all MK-801-induced behavioral changes.
Data Presentation
Table 1: Bidirectional Effects of Thioperamide on MK-801-Induced Hyperlocomotion in Rats
Data summarized from Bardgett et al., Psychopharmacology, 2009.
| Pretreatment (s.c.) | Treatment (s.c.) | Outcome on Locomotor Activity |
| Saline | Saline | Baseline Activity |
| Thioperamide (3 or 10 mg/kg) | Saline | No significant change from baseline |
| Saline | MK-801 (0.05 mg/kg) | ~2-fold increase vs. Saline/Saline |
| Thioperamide (3 or 10 mg/kg) | MK-801 (0.05 mg/kg) | Enhanced hyperactivity vs. Saline/MK-801 |
| Saline | MK-801 (0.10 mg/kg) | ~4-fold increase vs. Saline/Saline |
| Thioperamide (3 or 10 mg/kg) | MK-801 (0.10 mg/kg) | Enhanced hyperactivity vs. Saline/MK-801 |
| Saline | MK-801 (0.30 mg/kg) | Significant hyperactivity |
| Thioperamide (3 or 10 mg/kg) | MK-801 (0.30 mg/kg) | Reduced hyperactivity vs. Saline/MK-801 |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
Methodology based on Bardgett et al., 2009.
-
Subjects: Adult male Long-Evans rats are typically used. House them in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Use automated locomotor activity chambers equipped with photobeam arrays to detect horizontal movement.
-
Drug Preparation:
-
Dissolve Thioperamide maleate (B1232345) in saline.
-
Dissolve MK-801 (dizocilpine maleate) in saline.
-
Prepare fresh solutions on each testing day.
-
-
Dosing and Administration:
-
Pretreatment: Administer Thioperamide (e.g., 3.0 or 10.0 mg/kg) or saline vehicle via subcutaneous (s.c.) injection.
-
Treatment: 20 minutes after the pretreatment injection, administer MK-801 (e.g., 0.05, 0.10, or 0.30 mg/kg) or saline vehicle via s.c. injection.
-
-
Procedure:
-
Immediately after the second injection, place the rat into the locomotor activity chamber.
-
Record locomotor activity continuously for a period of 120 minutes.
-
Analyze data in time blocks (e.g., 10-minute intervals) to observe the time course of the drug effects.
-
-
Experimental Design: A within-subjects or between-subjects design can be used. For a within-subjects design, ensure a sufficient washout period between different drug combination tests.
Visualizations
Mechanism-Related FAQs
Q8: What is the proposed neurochemical mechanism behind the bidirectional effect on locomotion?
A8: The mechanism is complex and not fully elucidated, but it is thought to involve the interplay between histaminergic, glutamatergic, and dopaminergic systems in brain regions controlling motor activity, such as the striatum and prefrontal cortex.
-
Potentiation (Low MK-801 Dose): At low levels of NMDA receptor blockade, the increased histamine release from Thioperamide may act synergistically with the modest increase in dopamine release caused by MK-801, leading to enhanced locomotor activity.
-
Attenuation (High MK-801 Dose): At high levels of NMDA receptor blockade, there is a more profound disruption of glutamatergic and dopaminergic signaling. It's hypothesized that Thioperamide's effects, possibly by enhancing the release of other inhibitory neurotransmitters or through complex postsynaptic interactions, may help to normalize this dysregulated state, thereby reducing hyperactivity. Furthermore, recent evidence shows that H3 receptors can form heteromers with dopamine D1 and D2 receptors, as well as with NMDA receptors, creating a physical complex where these receptors can allosterically modulate each other's function. This direct interaction provides a molecular basis for the complex functional outcomes observed.
Caption: Simplified interaction pathway for Thioperamide and MK-801.
Caption: Experimental workflow for locomotor activity testing.
References
- 1. Heteroreceptor Complexes Formed by Dopamine D1, Histamine H3, and N-Methyl-D-Aspartate Glutamate Receptors as Targets to Prevent Neuronal Death in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the H(3) antagonist, thioperamide, on behavioral alterations induced by systemic MK-801 administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the H3 Antagonist, Thioperamide, on Behavioral Alterations Induced by Systemic MK-801 Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Thioperamide's Effects on Cytochrome P450 Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Thioperamide on cytochrome P450 (CYP450) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is known about Thioperamide's interaction with cytochrome P450 enzymes?
A1: Thioperamide, an imidazole-containing histamine (B1213489) H3 receptor antagonist, is known to interact with and inhibit cytochrome P450 enzymes. Published studies have demonstrated that Thioperamide binds to CYP450 in adrenal microsomes and mitochondria, leading to the inhibition of steroidogenesis, such as cortisol secretion[1][2][3]. Spectral analysis has shown a direct interaction between Thioperamide and the heme group of CYP450 enzymes[1][3]. One study reported dissociation constants (Ks) for Thioperamide with human adrenal microsomal and mitochondrial CYP450 of 1.5 µM and 1.6 µM, respectively. Another study observed an IC50 value of 0.20 µM for the inhibition of cortisol secretion in bovine adrenocortical cells and a Ki of 0.33 µM for inhibiting histamine binding in adrenocortical microsomes.
Q2: Has the inhibitory potential of Thioperamide been characterized for the major drug-metabolizing CYP450 isoforms?
A2: While there is evidence of Thioperamide's interaction with adrenal CYP450, a comprehensive inhibitory profile against the major human drug-metabolizing CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to perform in vitro studies to determine the IC50 and, if necessary, the Ki values for each of these isoforms to assess the potential for drug-drug interactions (DDIs).
Q3: Can Thioperamide induce the expression of CYP450 enzymes?
A3: The potential for Thioperamide to induce the expression of CYP450 enzymes has not been widely reported. Given that drug-induced CYP450 induction is a significant mechanism for DDIs, it is recommended to evaluate Thioperamide's inductive potential, particularly for CYP1A2, CYP2B6, and CYP3A4, in a suitable in vitro system, such as primary human hepatocytes.
Troubleshooting Guides
Guide 1: In Vitro CYP450 Inhibition Studies with Thioperamide
This guide provides a detailed methodology for determining the inhibitory potential of Thioperamide on major human CYP450 isoforms using human liver microsomes.
Experimental Workflow for CYP450 Inhibition Assay
Workflow for a standard in vitro CYP450 inhibition assay.
Detailed Experimental Protocol:
1. Materials and Reagents:
-
Thioperamide maleate (B1232345) (ensure purity)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
CYP450 isoform-specific probe substrates and their corresponding metabolites (for LC-MS/MS analysis)
-
CYP450 isoform-specific positive control inhibitors
-
Organic solvent (e.g., DMSO, Acetonitrile) for stock solutions and quenching
-
96-well plates
2. Preparation of Solutions:
-
Thioperamide Stock Solution: Prepare a high-concentration stock solution of Thioperamide in DMSO (e.g., 10 mM). Subsequently, prepare serial dilutions in the same solvent to achieve the desired final concentrations in the incubation mixture. Note that Thioperamide is soluble in DMSO and ethanol (B145695) at 100 mM.
-
Microsome Suspension: Dilute the pooled HLMs in potassium phosphate buffer to the desired final protein concentration (typically 0.1-0.5 mg/mL).
-
Probe Substrate Solutions: Prepare stock solutions of each probe substrate in a suitable solvent and then dilute them in the incubation buffer to the desired final concentration (typically at or below the Km for the respective enzyme).
-
Positive Control Inhibitor Solutions: Prepare stock solutions of known inhibitors for each CYP isoform being tested.
3. Incubation Procedure (for a single CYP isoform):
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
HLM suspension
-
Thioperamide solution at various concentrations (or vehicle control - DMSO)
-
Positive control inhibitor (in separate wells)
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the linearity of the reaction for the specific probe substrate).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis).
4. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite from the probe substrate.
5. Data Analysis:
-
Calculate the percentage of inhibition of enzyme activity at each Thioperamide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Thioperamide concentration.
-
Determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic equation).
Table 1: Recommended Probe Substrates and Positive Controls for CYP450 Inhibition Assays
| CYP Isoform | Probe Substrate | Metabolite to Measure | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone or Furafylline |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine or Sertraline |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast or Gemfibrozil |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine or N-3-benzyl-nirvanol |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
| Testosterone | 6β-Hydroxytestosterone | Ketoconazole |
Troubleshooting Common Issues:
-
High Variability Between Replicates:
-
Cause: Inaccurate pipetting, improper mixing, or temperature fluctuations.
-
Solution: Ensure proper calibration of pipettes. Mix all solutions thoroughly before and after addition to the wells. Maintain a constant temperature of 37°C during incubation.
-
-
Low Signal for Metabolite Formation:
-
Cause: Low enzyme activity, insufficient incubation time, or issues with the LC-MS/MS method.
-
Solution: Verify the activity of the HLM batch. Optimize the incubation time to ensure it is within the linear range of metabolite formation. Check the sensitivity and settings of the LC-MS/MS instrument.
-
-
Thioperamide Precipitation in the Incubation:
-
Cause: Poor solubility of Thioperamide at higher concentrations in the aqueous buffer.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation mixture is low (typically ≤ 1%) to minimize its effect on enzyme activity while maintaining solubility. If solubility issues persist, consider using a different solvent or a lower concentration range. Information on Thioperamide's solubility in aqueous buffers is limited, so empirical testing is recommended.
-
Guide 2: In Vitro CYP450 Induction Studies with Thioperamide
This guide outlines a methodology to assess the potential of Thioperamide to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in primary human hepatocytes.
Experimental Workflow for CYP450 Induction Assay
Workflow for a standard in vitro CYP450 induction assay.
Detailed Experimental Protocol:
1. Materials and Reagents:
-
Cryopreserved or fresh primary human hepatocytes from at least three different donors.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated culture plates (e.g., 24- or 48-well).
-
Thioperamide maleate.
-
Positive control inducers (see Table 2).
-
Reagents for mRNA extraction and qRT-PCR.
-
Probe substrates for CYP1A2, CYP2B6, and CYP3A4 activity assays.
2. Cell Culture and Treatment:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
Replace the medium with fresh medium containing various concentrations of Thioperamide, vehicle control (e.g., 0.1% DMSO), or a positive control inducer.
-
Treat the cells for 48-72 hours, with daily medium changes containing the respective treatments.
3. Endpoint Measurement:
-
mRNA Analysis:
-
At the end of the treatment period, wash the cells and lyse them to extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
-
Enzyme Activity Analysis:
-
Wash the cells and incubate them with a cocktail of probe substrates for CYP1A2, CYP2B6, and CYP3A4 in a suitable buffer at 37°C for an appropriate time.
-
Collect the supernatant and analyze the formation of the respective metabolites by LC-MS/MS.
-
4. Data Analysis:
-
mRNA Fold Induction: Calculate the fold change in mRNA expression for each target gene in the Thioperamide-treated and positive control-treated cells relative to the vehicle-treated cells, after normalization to the housekeeping gene.
-
Activity Fold Induction: Calculate the fold increase in the rate of metabolite formation in the treated cells compared to the vehicle-treated cells.
-
Plot the fold induction against the logarithm of the Thioperamide concentration.
-
Determine the EC50 (concentration causing 50% of the maximal induction) and Emax (maximal fold induction) values.
Table 2: Recommended Positive Controls for CYP450 Induction Assays
| CYP Isoform | Positive Control Inducer | Typical Concentration |
| CYP1A2 | Omeprazole or β-Naphthoflavone | 10-50 µM |
| CYP2B6 | Phenobarbital or CITCO | 500-1000 µM |
| CYP3A4 | Rifampicin | 10-20 µM |
Troubleshooting Common Issues:
-
High Cytotoxicity Observed:
-
Cause: Thioperamide may be toxic to hepatocytes at higher concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range of Thioperamide before conducting the induction study.
-
-
Low or No Induction by Positive Controls:
-
Cause: Poor viability or functionality of the hepatocytes.
-
Solution: Ensure the use of high-quality, viable hepatocytes. Verify the cell plating density and culture conditions. Check the activity and concentration of the positive control inducers.
-
-
Discrepancy Between mRNA and Activity Fold Induction:
-
Cause: Post-transcriptional regulation, enzyme inhibition by the test compound, or saturation of enzyme activity at the probe substrate concentration used.
-
Solution: If Thioperamide is also an inhibitor of the same CYP isoform, it can mask the induction at the activity level. In such cases, relying on mRNA data is more appropriate. Ensure that the probe substrate concentration used for the activity assay is not saturating the enzyme.
-
Disclaimer: These troubleshooting guides and protocols are intended for informational purposes only and should be adapted and optimized by the end-user for their specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Thioperamide's Short Half-Life: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Thioperamide (B1682323) in their experimental designs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with Thioperamide's short in vivo half-life. By offering detailed methodologies and clear data presentation, we aim to empower researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with Thioperamide in vivo?
The principal challenge is its short biological half-life, which can lead to rapid declines in plasma and brain concentrations. After a single administration, the compound is quickly cleared from the system, which can result in a short duration of action and potentially lead to inconsistent or misleading experimental results if not properly managed. After bolus intravenous administration of 10 mg/kg in rats, Thioperamide's plasma concentration decreases with a half-life of approximately 26.9 minutes[1].
Q2: How does the dose of Thioperamide affect its half-life?
Interestingly, the plasma half-life of Thioperamide is dose-dependent. Studies in rats have shown that increasing the intraperitoneally (i.p.) administered dose can significantly prolong its persistence in the blood. For instance, at a dose of 10 mg/kg i.p., the half-life is approximately 120 minutes, whereas at higher doses (up to 60 mg/kg), it can be extended to as long as 600 minutes[2]. This is thought to be due to saturation of plasma protein binding at higher concentrations, leading to a larger free fraction of the drug available for distribution to tissues and a slower elimination rate[2].
Q3: What are the signs of suboptimal Thioperamide exposure in my behavioral experiment?
Suboptimal exposure due to the short half-life can manifest in several ways:
-
Transient or inconsistent behavioral effects: The observed effects may appear shortly after administration but diminish quickly, leading to high variability within and between subjects.
-
Lack of a clear dose-response relationship: If the time between administration and testing is not carefully controlled, the rapid decline in drug concentration can obscure the expected dose-dependent effects.
-
High inter-individual variability: Animals with slightly different metabolic rates may show markedly different behavioral responses due to the rapid clearance of the compound.
Q4: Are there any strategies to extend the duration of action of Thioperamide?
Yes, several strategies can be employed to overcome the challenge of its short half-life:
-
Repeated Dosing Schedules: Administering multiple doses at specific intervals can help maintain a more stable plasma concentration.
-
Higher Single Doses: As mentioned, higher doses can prolong the half-life[2]. However, this approach should be used cautiously to avoid potential off-target effects or toxicity[3].
-
Continuous Infusion: For precise control over plasma concentrations, continuous infusion via osmotic mini-pumps or infusion lines can be utilized.
-
Novel Formulations (Future Direction): While not yet widely reported for Thioperamide, the development of pro-drug or nano-formulation strategies could offer sustained release and a longer duration of action in the future.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or transient behavioral effects | Rapid metabolism and clearance of Thioperamide leading to fluctuating plasma and brain concentrations. | Implement a repeated dosing schedule based on the known half-life at your chosen dose. For example, for a 10 mg/kg i.p. dose with a ~2-hour half-life, consider redosing every 1.5-2 hours. Alternatively, for longer-term studies, consider subcutaneous implantation of an osmotic mini-pump for continuous infusion. |
| Lack of a clear dose-response in a behavioral assay | The time window between drug administration and behavioral testing is too long, allowing for significant drug clearance at lower doses. | Standardize and shorten the time between Thioperamide administration and the start of the behavioral test. For initial dose-finding studies, it is advisable to test at the predicted time of peak plasma concentration (Tmax). |
| High variability in results between animals | Individual differences in metabolism are exacerbated by the short half-life. | Increase the number of animals per group to improve statistical power. Ensure strict adherence to the timing of injections and behavioral testing for all animals. Consider using a higher dose to prolong the half-life and potentially reduce the impact of metabolic differences. |
| Observed effect does not last for the entire duration of the experiment | The experimental paradigm is longer than the effective in vivo half-life of the administered Thioperamide dose. | For experimental paradigms longer than 2-3 hours, a single injection is likely insufficient. A repeated dosing regimen or continuous infusion is strongly recommended to maintain therapeutic concentrations. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Thioperamide from rodent studies.
Table 1: Pharmacokinetic Parameters of Thioperamide in Rats
| Administration Route | Dose (mg/kg) | Half-Life (t½) | Key Findings | Reference |
| Intravenous (IV) | 10 | ~27 minutes | Rapid monoexponential decrease in plasma concentration. | |
| Intraperitoneal (IP) | 10 | ~120 minutes | Dose-dependent pharmacokinetics observed. | |
| Intraperitoneal (IP) | 20 | Longer than 120 minutes | Prolonged persistence in blood compared to 10 mg/kg. | |
| Intraperitoneal (IP) | 40 | Longer than 20 mg/kg dose | Continued prolongation of blood persistence. | |
| Intraperitoneal (IP) | 60 | up to 600 minutes | Significant increase in half-life and higher brain penetration. |
Table 2: Dose-Response Examples in Rodent Behavioral Studies
| Species | Dose Range (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| Mice | 1.25-20 | Inhibitory Avoidance | Dose-dependent facilitation of memory consolidation. | |
| Mice | 12.5 and 25 | Locomotor Activity | Significant increase in locomotor activity 1 hour after injection. | |
| Mice | >75 | Locomotor Activity & Motor Coordination | Reduction in locomotor activity and inhibition of motor coordination. | |
| Rats | 3.0 & 10 | Locomotor Activity (with MK-801) | Dose-dependent enhancement of MK-801-induced hyperactivity. |
Experimental Protocols
Protocol 1: Repeated Intraperitoneal (i.p.) Dosing for a 4-Hour Behavioral Study in Rats
This protocol is designed to maintain a relatively stable plasma concentration of Thioperamide over a 4-hour experimental period.
-
Animal Model: Adult Male Wistar rats (250-300g).
-
Drug Preparation: Dissolve Thioperamide maleate (B1232345) salt in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume).
-
Dosing Regimen:
-
Time 0: Administer the first i.p. injection of Thioperamide (e.g., 10 mg/kg).
-
Time 90 minutes: Administer a second i.p. injection of a half-dose of Thioperamide (e.g., 5 mg/kg). This booster dose is intended to counteract the expected decline in plasma concentration.
-
Time 180 minutes: Administer a third i.p. injection of a half-dose of Thioperamide (e.g., 5 mg/kg).
-
-
Behavioral Testing: Commence the behavioral paradigm approximately 30 minutes after the initial injection to allow for drug distribution to the brain. The paradigm can then run for the subsequent 3.5 hours.
-
Rationale: This schedule is based on the approximately 2-hour half-life of a 10 mg/kg i.p. dose. The booster doses at 90-minute intervals aim to prevent the plasma concentration from falling below a therapeutically effective level.
Protocol 2: High-Dose Single Intraperitoneal (i.p.) Injection for Extended Effect in Rats
This protocol leverages the dose-dependent increase in Thioperamide's half-life for experiments requiring a longer duration of action from a single injection.
-
Animal Model: Adult Male Wistar rats (250-300g).
-
Drug Preparation: Prepare a solution of Thioperamide in sterile 0.9% saline to achieve a dose of 40-60 mg/kg. Due to the higher dose, ensure the final injection volume is manageable (e.g., not exceeding 2 mL/kg) and consider the solubility of the compound.
-
Dosing: Administer a single i.p. injection of the high-dose Thioperamide.
-
Behavioral Testing: Behavioral testing can commence 30-60 minutes post-injection and can be expected to last for several hours, given the prolonged half-life at these higher concentrations.
-
Caution: It is crucial to conduct pilot studies to confirm the tolerability and to be aware of potential off-target effects or behavioral ceiling effects at such high doses.
Visualizations
Caption: Workflow for selecting a Thioperamide dosing strategy.
Caption: Simplified signaling pathway of Thioperamide.
References
- 1. The disposition of thioperamide, a histamine H3-receptor antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Thioperamide-induced behavioral responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in Thioperamide-induced behavioral responses.
Frequently Asked Questions (FAQs)
Q1: What is Thioperamide and what is its primary mechanism of action?
Thioperamide is a potent and selective antagonist/inverse agonist for the histamine (B1213489) H3 receptor (H3R) and also shows activity at the histamine H4 receptor (H4R). As an H3R antagonist, it blocks the autoreceptor function, which normally inhibits histamine release. This blockade leads to an increase in the synthesis and release of histamine from histaminergic neurons in the brain.[1][2] Thioperamide readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system.
Q2: What are the expected behavioral effects of Thioperamide administration?
The behavioral effects of Thioperamide can be complex and are dose-dependent. They may include:
-
Increased Locomotor Activity: At certain doses (e.g., 12.5 and 25 mg/kg in mice), Thioperamide can significantly increase locomotor activity. However, higher doses (e.g., >75 mg/kg) may lead to a reduction in locomotion and impaired motor coordination.[3]
-
Anxiogenic-like Effects: In some behavioral tests, such as the light/dark test, Thioperamide can produce anxiety-like behaviors.
-
Enhanced Memory and Cognition: Thioperamide has been shown to facilitate memory consolidation and can reverse amnesia induced by substances like scopolamine (B1681570) and dizocilpine. It can improve performance in various memory tasks, including the inhibitory avoidance task.
-
Modulation of Food Intake: Thioperamide has been observed to suppress food intake induced by certain peptides, suggesting a role in appetite regulation.
Q3: How should I prepare and store Thioperamide for my experiments?
Thioperamide is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vivo studies, it is crucial to prepare fresh solutions or store stock solutions appropriately to ensure compound stability and accurate dosing. Stock solutions should be stored at -20°C. When preparing for administration, ensure the final vehicle concentration (e.g., DMSO) is consistent across all experimental groups and is at a level that does not produce behavioral effects on its own.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Locomotor Activity Results
Observed Problem: You are observing significant variability in locomotor activity between animals in the same treatment group, or your results are inconsistent across different experimental days.
| Potential Cause | Troubleshooting Recommendation |
| Dose-Response Effects | Thioperamide's effect on locomotor activity is dose-dependent, with lower doses sometimes increasing activity and higher doses decreasing it. Conduct a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Interaction with other Neurotransmitter Systems | The increased histamine release induced by Thioperamide can subsequently modulate other neurotransmitter systems, which can vary between individuals. Be aware that the net effect on locomotion can be complex. |
| Animal Strain and Sex | Different rodent strains can have varying sensitivities to pharmacological agents. Ensure you are using a consistent strain and sex of animals throughout your study. |
| Environmental Factors | Rodent behavior is highly sensitive to environmental conditions. Standardize factors such as lighting, noise levels, and time of day for testing to minimize variability. Ensure proper habituation to the testing environment. |
| Animal Handling | Inconsistent handling can induce stress and affect locomotor activity. Handle all animals consistently and gently. |
Issue 2: Unexpected or Contradictory Anxiety-Like Behavior
Observed Problem: Your results from anxiety-related behavioral tests (e.g., elevated plus-maze, light/dark box) are not as expected or contradict published findings.
| Potential Cause | Troubleshooting Recommendation |
| Interaction with H1 and H2 Receptors | Thioperamide-induced histamine release can stimulate both H1 and H2 receptors, which can have opposing effects on anxiety-like behavior. The anxiogenic effects may be mediated by H1 receptors, while H2 receptor stimulation might mask this effect. Consider co-administration with selective H1 or H2 antagonists to dissect the specific pathways involved. |
| Baseline Anxiety Levels | The baseline anxiety level of your animals can influence the outcome. Factors such as housing conditions, handling, and prior experimental history can all play a role. Ensure a stable and low-stress environment for your animals. |
| Behavioral Paradigm Specificity | The observed effect of Thioperamide can depend on the specific behavioral test used. The elevated plus-maze and light/dark box may measure different aspects of anxiety-like behavior. |
Issue 3: Lack of Effect in Cognitive Tasks
Observed Problem: You are not observing the expected cognitive enhancement or reversal of amnesia with Thioperamide administration.
| Potential Cause | Troubleshooting Recommendation |
| Timing of Administration | The timing of Thioperamide administration relative to the cognitive task is critical. For memory consolidation, it should be administered shortly after training. For effects on acquisition or retrieval, pre-training or pre-test administration is necessary. |
| Dosage | The cognitive-enhancing effects of Thioperamide are dose-dependent. A full dose-response curve should be established for your specific cognitive paradigm. |
| Nature of the Cognitive Deficit | Thioperamide may be more effective at reversing cognitive deficits induced by specific pharmacological agents (e.g., scopolamine, dizocilpine) than others. Ensure the model of cognitive impairment is appropriate for investigating the effects of Thioperamide. |
| Task Difficulty | If the cognitive task is too easy or too difficult, it may be challenging to observe a significant effect of the drug. Adjust the parameters of your behavioral task to ensure it is sensitive to pharmacological manipulation. |
Experimental Protocols
Key Experiment: Investigating the Effect of Thioperamide on Locomotor Activity in Mice
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
-
Animals: Male C57BL/6J mice, 8-10 weeks old. House animals in a controlled environment with a 12:12 hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve Thioperamide maleate (B1232345) in sterile saline. Prepare fresh on the day of the experiment.
-
Habituation: Habituate the mice to the experimental room for at least 1 hour before testing. Habituate the mice to the locomotor activity chambers for 30 minutes on two consecutive days prior to the test day.
-
Experimental Procedure:
-
On the test day, allow mice to acclimate to the room for at least 1 hour.
-
Administer Thioperamide (e.g., 0, 5, 12.5, 25 mg/kg) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the locomotor activity chamber (e.g., 40 x 40 cm).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test to compare the different dose groups to the vehicle control group.
Visualizations
Caption: Thioperamide's mechanism of action and downstream signaling.
Caption: General workflow for a Thioperamide behavioral experiment.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. The behavioral and biochemical effects of thioperamide, a histamine H3-receptor antagonist, in a light/dark test measuring anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Thioperamide fear conditioning paradigms
Welcome to the technical support center for researchers utilizing Thioperamide in fear conditioning paradigms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Thioperamide and how does it work in the context of fear conditioning?
A1: Thioperamide is a potent and selective antagonist/inverse agonist for the histamine (B1213489) H3 receptor.[1] The H3 receptor is primarily found in the brain and acts as an inhibitory autoreceptor on histaminergic neurons, regulating the release of histamine.[2] By blocking these receptors, Thioperamide increases the release of histamine in the brain.[3] This increase in histamine can modulate the release of other key neurotransmitters involved in learning and memory, such as acetylcholine (B1216132) and glutamate, through H1 and H2 receptors.[2][3] In fear conditioning, this modulation is thought to enhance memory consolidation and retrieval processes.
Q2: What are the expected effects of Thioperamide on fear memory?
A2: Generally, Thioperamide is expected to enhance the consolidation of fear memory. Studies have shown that post-training administration of Thioperamide can facilitate memory consolidation in tasks like the one-trial inhibitory avoidance and contextual fear conditioning. It has also been shown to reverse amnesia induced by drugs like dizocilpine (B47880) (an NMDA receptor antagonist) and scopolamine (B1681570) (a muscarinic antagonist).
Troubleshooting Unexpected Results
Q3: My results show that Thioperamide is impairing, rather than enhancing, fear memory consolidation. What could be the cause?
A3: This is a complex issue with several potential explanations:
-
Dosage: Thioperamide's effects are dose-dependent. While moderate doses (e.g., 10-20 mg/kg, i.p. in mice) have been shown to facilitate memory consolidation, higher doses might have different or even opposite effects. It is also possible that very low doses are inactive.
-
Off-Target Effects: Although highly selective for the H3 receptor, at higher concentrations, Thioperamide might exert off-target effects. For instance, it has been shown to interact with cytochrome P450 enzymes and inhibit adrenal steroidogenesis, which could indirectly affect behavior.
-
Brain Region Specificity: The effect of H3 receptor modulation can vary depending on the brain region. For example, while systemic administration of Thioperamide enhances fear memory consolidation, direct microinjection into the basolateral amygdala (BLA) has been reported to impair it. This is thought to be due to the modulation of cholinergic transmission within the amygdala.
-
Interaction with Other Neurotransmitter Systems: The histaminergic system interacts with numerous other neurotransmitter systems. The ultimate behavioral output depends on the complex interplay between these systems. For instance, Thioperamide's effects can be influenced by the activity of NMDA and cholinergic receptors.
Q4: I am observing no effect of Thioperamide on fear conditioning. What should I check?
A4: A lack of effect could be due to several factors:
-
Dosage and Timing of Administration: Ensure that the dose and the timing of administration are appropriate for the intended effect. For memory consolidation, Thioperamide is typically administered immediately after the training session. The dose should be within the effective range reported in the literature for your specific animal model.
-
Drug Stability and Administration Route: Verify the integrity and proper storage of your Thioperamide solution. Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and has been performed correctly.
-
Behavioral Protocol Sensitivity: Your fear conditioning protocol might not be sensitive enough to detect the modulatory effects of Thioperamide. Consider factors like the intensity and number of footshocks, the duration of context exposure, and the timing of the memory test. Overtraining, for instance, might mask the enhancing effects of the drug.
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to pharmacological manipulations and may have different baseline levels of anxiety and learning.
Q5: My animals treated with Thioperamide are showing increased locomotor activity, which is confounding my freezing measurements. How can I address this?
A5: Thioperamide can indeed affect locomotor activity, and this effect can be dose-dependent.
-
Dose-Response Analysis: Perform a dose-response study to identify a dose of Thioperamide that enhances memory without significantly altering baseline locomotor activity. Studies have shown that certain doses can enhance cognition without inducing locomotor stimulation.
-
Control for Motor Effects: Include a separate control group that receives Thioperamide but does not undergo fear conditioning to assess the drug's effect on locomotor activity in the testing context. This can help you differentiate between changes in freezing due to memory modulation versus general motor effects.
-
Alternative Behavioral Measures: In addition to freezing, consider measuring other fear-related behaviors that are less dependent on motor activity, such as risk assessment behaviors or ultrasonic vocalizations.
Q6: I am seeing conflicting results between contextual and cued fear conditioning with Thioperamide. Is this possible?
A6: Yes, it is possible to observe differential effects on contextual and cued fear conditioning. These two forms of fear memory rely on partially distinct neural circuits. Contextual fear conditioning is heavily dependent on the hippocampus, while cued fear conditioning primarily involves the amygdala and auditory processing pathways. It's plausible that Thioperamide's modulation of the histaminergic system could have differential effects on these circuits.
Quantitative Data Summary
Table 1: Dose-Response Effects of Thioperamide on Memory Consolidation
| Species | Task | Dose (mg/kg, i.p.) | Effect on Memory Consolidation | Reference |
| Mice | One-trial inhibitory avoidance | 1.25 - 20 | Dose-dependent facilitation | |
| Mice | Contextual Fear Conditioning | 5, 10, 20 | Facilitation at 10 and 20 mg/kg | |
| Mice | Contextual Fear Conditioning | 10, 20 | Revealed conditioned place preference with a low dose of cocaine | |
| Rats | Five-trial inhibitory avoidance | 1, 3, 10, 30 | Significant enhancement |
Table 2: Effects of Thioperamide on Locomotor Activity
| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Mice | 12.5, 25 | Significant increase | |
| Mice | >75 | Reduction and inhibition of motor coordination | |
| Rats | 1, 3, 10 | No induction of locomotor stimulation or sensitization |
Experimental Protocols
Standard Fear Conditioning Protocol
This protocol is a generalized example and should be adapted to specific research questions and laboratory conditions.
-
Habituation (Day 1):
-
Place the animal in the conditioning chamber for 5-10 minutes to allow for exploration and habituation to the context.
-
No stimuli are presented during this phase.
-
-
Conditioning (Day 2):
-
Place the animal in the same conditioning chamber.
-
Allow a 2-4 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20 seconds).
-
The CS co-terminates with a mild footshock (unconditioned stimulus, US), for example, 0.4-0.6 mA for 1-2 seconds.
-
The number of CS-US pairings can vary depending on the desired strength of the fear memory (typically 1-3 pairings).
-
Leave the animal in the chamber for an additional 1-2 minutes before returning it to its home cage.
-
Thioperamide Administration: If investigating effects on consolidation, administer Thioperamide (e.g., via i.p. injection) immediately after the conditioning session.
-
-
Contextual Fear Testing (Day 3):
-
Place the animal back into the original conditioning chamber.
-
Record freezing behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
-
Cued Fear Testing (Day 4):
-
Place the animal in a novel context with different visual, tactile, and olfactory cues to minimize contextual fear generalization.
-
Allow a 2-minute habituation period.
-
Present the CS (tone) for a set duration (e.g., 2 minutes) and record freezing behavior.
-
Freezing is typically measured during the CS presentation and during a pre-CS baseline period.
-
Visualizations
Signaling Pathway of Thioperamide Action
Caption: Thioperamide blocks presynaptic H3 autoreceptors, increasing histamine release.
Experimental Workflow for a Thioperamide Fear Conditioning Study
Caption: Workflow for a fear conditioning experiment involving Thioperamide.
Troubleshooting Logic Tree for Unexpected Results
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to Thioperamide and Pitolisant as H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent histamine (B1213489) H3 receptor (H3R) antagonists: the classical research tool, Thioperamide, and the clinically approved drug, Pitolisant (B1243001) (Wakix®). The information presented herein is intended to assist researchers in understanding the key pharmacological differences between these two compounds and to provide a basis for selecting the appropriate tool for preclinical and clinical research.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, dopamine, and serotonin, in the central nervous system. H3 receptors exhibit high constitutive activity, meaning they are active even in the absence of an agonist. H3 receptor antagonists, or more accurately, inverse agonists, block this constitutive activity, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism of action underlies their therapeutic potential for a range of neurological and psychiatric disorders, most notably narcolepsy, where they promote wakefulness.[1][2][3]
Thioperamide was one of the first highly potent and selective H3 receptor ligands developed and has been instrumental in elucidating the physiological roles of the H3 receptor.[1][2] However, its clinical development has been hampered by concerns of hepatotoxicity, likely attributable to its thioamide group. Pitolisant is a more recently developed H3 receptor inverse agonist that has received regulatory approval for the treatment of narcolepsy in both Europe and the United States. It is the first and currently only approved medication in its class.
Comparative Efficacy and Pharmacological Profile
The following tables summarize the key pharmacological parameters of Thioperamide and Pitolisant based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from various independent investigations.
In Vitro Potency and Selectivity
| Parameter | Thioperamide | Pitolisant | References |
| H3 Receptor Binding Affinity (Ki) | ~4 nM (rat) | 0.16 - 1.0 nM (human) | |
| 17 nM (rat) | |||
| H3 Receptor Inverse Agonism (EC50) | Not consistently reported | 1.5 nM (human) | |
| Selectivity | Selective for H3R, but also shows affinity for 5-HT3 and sigma receptors. Interacts with cytochrome P450 enzymes. | Highly selective for H3R over H1, H2, H4 and a wide range of other receptors. |
Pharmacokinetic Properties
| Parameter | Thioperamide | Pitolisant (Human) | References |
| Half-life (t1/2) | Short, dose-dependent (e.g., 26.9 min in rats after 10 mg/kg IV) | ~10-12 hours | |
| Brain Penetration | Crosses the blood-brain barrier, but penetration is dose-dependent. | Readily crosses the blood-brain barrier. | |
| Bioavailability | Orally active, but specific bioavailability data is limited. | Rapidly and well-absorbed orally (~90%). | |
| Protein Binding | High | >90% | |
| Metabolism | Metabolized by cytochrome P450 enzymes. | Extensively metabolized, primarily by CYP2D6 and CYP3A4. |
In Vivo Efficacy in Animal Models
| Animal Model | Thioperamide | Pitolisant | References |
| Narcolepsy Models (e.g., orexin (B13118510) knockout mice) | Increases wakefulness and reduces narcoleptic episodes. | Increases wakefulness and reduces cataplexy-like episodes. | |
| Cognitive Models | Improves memory consolidation and reverses amnesia in some models. | Improves fear memory. |
Clinical Efficacy in Narcolepsy (Pitolisant)
| Clinical Endpoint | Pitolisant | References | |---|---|---|---| | Epworth Sleepiness Scale (ESS) | Significantly reduces ESS scores compared to placebo. | | | Maintenance of Wakefulness Test (MWT) | Increases sleep latency. | | | Weekly Cataplexy Rate | Significantly reduces the frequency of cataplexy attacks. | |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [3H]-N-α-Methylhistamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ligand for determining non-specific binding (e.g., histamine or clobenpropit).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (Thioperamide or Pitolisant) and the unlabeled ligand.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the inverse agonist activity of a test compound by quantifying its effect on cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the H3R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Wash the cells with assay buffer.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control) and incubate for another specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the maximal effect (Emax) from the curve.
In Vivo Electrophysiology in Animal Models
Objective: To assess the effect of H3 receptor antagonists on the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus.
Materials:
-
Anesthetized or freely moving animal model (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Test compound (Thioperamide or Pitolisant) for systemic or local administration.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a recording electrode into the TMN of the hypothalamus. For freely moving animals, electrodes are implanted chronically.
-
Allow the animal to recover from surgery (for chronic preparations).
-
Record the baseline firing activity of individual histaminergic neurons. These neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Administer the test compound (e.g., via intraperitoneal injection or microinfusion).
-
Continuously record the neuronal firing rate before, during, and after drug administration.
-
Analyze the changes in firing rate to determine the effect of the H3 receptor antagonist. An increase in the firing rate is expected.
Signaling Pathways and Experimental Workflows
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for H3 Antagonist Drug Discovery.
Discussion and Conclusion
Thioperamide and Pitolisant are both potent H3 receptor inverse agonists that enhance histaminergic neurotransmission. However, they exhibit distinct pharmacological profiles that have significant implications for their use in research and medicine.
Thioperamide remains a valuable research tool for investigating the roles of the H3 receptor in various physiological and pathological processes. Its potent H3R antagonism and ability to cross the blood-brain barrier make it suitable for a wide range of preclinical studies. However, its off-target effects, including interactions with 5-HT3 and sigma receptors, and potential for hepatotoxicity, necessitate careful interpretation of experimental results and preclude its use as a therapeutic agent. The thioamide group in its structure is believed to be responsible for its liver toxicity.
Pitolisant represents a significant advancement in the therapeutic application of H3 receptor antagonism. Its high affinity and selectivity for the H3 receptor, favorable pharmacokinetic profile, and demonstrated clinical efficacy in reducing excessive daytime sleepiness and cataplexy in patients with narcolepsy have led to its approval as a first-in-class medication. Its lack of abuse potential is another key advantage over traditional stimulants used to treat narcolepsy.
References
A Comparative Guide to Thioperamide and Clobenpropit for In Vivo Seizure Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent histamine (B1213489) H3 receptor antagonists/inverse agonists, thioperamide (B1682323) and clobenpropit (B1669187), for their application in in vivo seizure research. By summarizing key experimental data and outlining detailed protocols, this document aims to assist researchers in selecting the appropriate compound for their specific study design.
Performance Comparison in Preclinical Seizure Models
Both thioperamide and clobenpropit have demonstrated anticonvulsant properties in various rodent models of epilepsy. Their primary mechanism of action involves blocking the auto-inhibitory H3 receptor on histaminergic neurons, leading to increased histamine release in the brain. This elevated histamine then acts on postsynaptic H1 receptors to exert its anticonvulsant effects.[1][2]
Below is a summary of quantitative data from comparative in vivo studies.
| Seizure Model | Species | Compound | Dose | Route of Administration | Key Findings | Reference |
| Amygdaloid Kindled Seizures | Rat | Thioperamide | Not specified | i.c.v. & i.p. | Dose-related inhibition of seizures.[3] | [3] |
| Amygdaloid Kindled Seizures | Rat | Clobenpropit | Not specified | i.c.v. & i.p. | Dose-related inhibition of seizures.[3] | |
| Amygdaloid Kindled Seizures | Rat | Thioperamide | 10 mg/kg | i.p. | Inhibition of kindled seizures. | |
| Amygdaloid Kindled Seizures | Rat | Clobenpropit | 10 mg/kg | i.p. | Inhibition of kindled seizures. | |
| Maximal Electroshock (MES) | Mouse | Thioperamide | 3.75, 7.5, 15 mg/kg | i.p. | Decreased duration of convulsive phases. | |
| Maximal Electroshock (MES) | Mouse | Clobenpropit | 40 mg/kg | i.p. | Significantly raised the electroconvulsive threshold by ~15%. | |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Thioperamide | Not specified | i.p. | Protects against PTZ-induced seizures. | |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Clobenpropit | Up to 40 mg/kg | i.p. | No protective effects observed. | |
| Kainic Acid-induced Neuronal Damage | Rat (organotypic coculture) | Thioperamide | 1 µM | - | Significantly decreased the number of damaged neurons. | |
| Kainic Acid-induced Neuronal Damage | Rat (organotypic coculture) | Clobenpropit | Not specified | - | Did not change the amount of damaged neurons. |
Signaling Pathways and Experimental Workflow
The anticonvulsant action of thioperamide and clobenpropit is primarily mediated through the histaminergic system. The following diagrams illustrate the signaling pathway and a typical experimental workflow for in vivo seizure studies.
Caption: Signaling pathway of H3 receptor antagonism.
Caption: Typical experimental workflow for in vivo seizure studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common in vivo seizure models used to evaluate thioperamide and clobenpropit.
Amygdaloid Kindling in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Electrode Implantation: Under anesthesia (e.g., pentobarbital), bipolar electrodes are stereotaxically implanted into the amygdala. A miniature receptacle is fixed to the skull with dental cement.
-
Kindling Procedure: Daily electrical stimulation is applied to the amygdala. The electroencephalogram (EEG) and convulsive behavior are monitored and scored. This process is continued until stable, generalized kindled seizures are consistently observed.
-
Drug Administration: Thioperamide or clobenpropit is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, at varying doses.
-
Seizure Assessment: Following drug administration, seizures are induced by electrical stimulation. The severity of the seizure is scored, and the duration of the afterdischarge is measured from the EEG.
Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Model: Male mice are frequently used.
-
Drug Administration: The test compound (thioperamide or clobenpropit) is administered intraperitoneally at various doses.
-
Seizure Induction: A high-frequency electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Endpoint Measurement: The primary endpoint is the duration of the tonic hindlimb extension phase of the seizure. A reduction in the duration of this phase indicates an anticonvulsant effect. The electroconvulsive threshold can also be determined.
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
-
Animal Model: Male mice are typically used.
-
Drug Administration: The compound of interest is administered i.p. prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered to induce clonic and tonic-clonic seizures.
-
Observation: Animals are observed for a set period (e.g., 30 minutes), and the latency to the first seizure, seizure severity, and mortality rate are recorded. Protection is defined by the absence of generalized clonic seizures.
Concluding Remarks
Both thioperamide and clobenpropit demonstrate efficacy as anticonvulsants in various preclinical models, primarily through their action as H3 receptor antagonists. Thioperamide appears to show efficacy in a broader range of models, including MES, PTZ, and kindling, as well as demonstrating neuroprotective effects in an in vitro model of seizure-induced cell damage. Clobenpropit has shown clear effects in the amygdaloid kindling and MES models but was reported to be ineffective in the PTZ test. The choice between these two compounds may depend on the specific seizure model being investigated and the research question at hand. Researchers are encouraged to consult the primary literature for detailed dose-response relationships and potential off-target effects.
References
- 1. Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thioperamide, a histamine H3 receptor antagonist, on electrically induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of histamine H3-receptor antagonists on amygdaloid kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H3 Receptor Antagonists: Iodophenpropit vs. Thioperamide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between histamine (B1213489) H3 receptor antagonists is critical for advancing therapeutic strategies for a range of neurological disorders. This guide provides a detailed comparison of two prominent H3 receptor antagonists, Iodophenpropit (B1228430) and Thioperamide (B1682323), with a focus on their binding affinities, supported by experimental data and methodologies.
Unveiling the Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, indicating the concentration required to achieve a significant level of receptor occupancy. Both Iodophenpropit and Thioperamide are potent antagonists of the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1][2][3]
Radioligand binding assays are the gold standard for determining the binding affinity of unlabelled drugs. In these assays, Iodophenpropit has consistently demonstrated a higher affinity for the H3 receptor compared to Thioperamide. One key study utilizing [125I]-Iodophenpropit as the radioligand and rat cortex membranes reported a Ki value of 0.97 ± 0.06 nM for unlabeled Iodophenpropit.[4][5] In the same study, Thioperamide exhibited a slightly lower affinity with a Ki value of 4.3 ± 1.6 nM. Another study reported a Ki value of 4 nM for thioperamide in depolarized rat brain slices labeled with 3H-histidine.
The pA2 value, a measure of antagonist potency derived from functional assays, further corroborates the high affinity of these compounds. In a study on guinea-pig jejunum, Iodophenpropit showed a pA2 of 9.12 ± 0.06, while Thioperamide had a pA2 of 8.9 ± 0.2.
| Compound | Binding Affinity (Ki) | Functional Potency (pA2) |
| Iodophenpropit | 0.97 ± 0.06 nM | 9.12 ± 0.06 |
| Thioperamide | 4.3 ± 1.6 nM, 4 nM | 8.9 ± 0.2 |
Caption: Comparative binding affinities and functional potencies of Iodophenpropit and Thioperamide for the H3 receptor.
Delving into the Experimental Protocols
The determination of these binding affinities relies on meticulously executed experimental protocols. A standard method employed is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
This assay measures the ability of an unlabeled test compound (e.g., Iodophenpropit or Thioperamide) to displace a radiolabeled ligand from the H3 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor, such as rat brain cortex or HEK293 cells.
-
The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [125I]-Iodophenpropit or [3H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound.
-
The mixture is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filtermat using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Experimental workflow for a radioligand competition binding assay.
The Histamine H3 Receptor Signaling Cascade
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory effect on cAMP production is a key mechanism through which the H3 receptor modulates neurotransmitter release.
Furthermore, H3 receptor stimulation can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways. The βγ-subunits of the G protein can also interact with N-type voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, a decrease in neurotransmitter release.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion
Both Iodophenpropit and Thioperamide are highly potent H3 receptor antagonists. However, the available data consistently indicate that Iodophenpropit possesses a higher binding affinity for the H3 receptor than Thioperamide. This subtle but significant difference in affinity may have implications for their in vivo efficacy and selectivity. For researchers in the field, a thorough understanding of these quantitative differences, the experimental methods used to derive them, and the underlying signaling pathways is paramount for the rational design and development of novel therapeutics targeting the histamine H3 receptor.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thioperamide's Effect on Histamine Release with Microdialysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thioperamide's performance in modulating histamine (B1213489) release, benchmarked against other key histamine H3 receptor ligands. The supporting experimental data, primarily derived from in vivo microdialysis studies, is presented to offer a clear quantitative comparison. Detailed experimental protocols and signaling pathway diagrams are included to facilitate replication and further research.
Performance Comparison of H3 Receptor Ligands on Histamine Release
The following table summarizes the quantitative effects of thioperamide (B1682323) and alternative H3 receptor modulators on histamine release in the brain, as measured by in vivo microdialysis.
| Compound | Class | Species | Brain Region | Dose/Concentration | Change in Histamine Release |
| Thioperamide | H3 Antagonist/Inverse Agonist | Rat | Anterior Hypothalamus | 5 mg/kg (i.p.) | ~200% increase (3-fold)[1] |
| Thioperamide | H3 Antagonist/Inverse Agonist | Rat | Anterior Hypothalamus | 5 mg/kg (i.p.) | More marked increase than Clobenpropit[2] |
| Clobenpropit | H3 Antagonist/Inverse Agonist | Rat | Anterior Hypothalamus | 10 nM (intrahypothalamic) | ~100% increase (2-fold)[2] |
| Clobenpropit | H3 Antagonist/Inverse Agonist | Rat | Anterior Hypothalamus | 5-15 mg/kg (i.p.) | ~50% increase[2] |
| Immepip | H3 Agonist | Rat | Anterior Hypothalamus | 10 nM (intrahypothalamic) | ~65% decrease[2] |
| Immepip | H3 Agonist | Rat | Cortex | 5 or 10 mg/kg (i.p.) | Sustained decrease |
| Methimepip | H3 Agonist | Rat | Brain | 5 mg/kg (i.p.) | ~75% decrease |
| ABT-239 | H3 Antagonist/Inverse Agonist | Rat | Prefrontal Cortex | 3 mg/kg | Augmented release |
| ABT-239 | H3 Antagonist/Inverse Agonist | Rat | Tuberomammillary Nucleus (TMN) | 10 µM (local perfusion) | Increased release in TMN, NBM, and cortex |
| Pitolisant | H3 Antagonist/Inverse Agonist | N/A | N/A | N/A | Increases synthesis and release of histamine in the brain |
| Ciproxifan | H3 Antagonist/Inverse Agonist | N/A | N/A | N/A | Leads to the release of histamine |
Experimental Protocols
The following is a generalized protocol for in vivo microdialysis to measure histamine release in the rat brain, based on methodologies reported in the cited literature.
1. Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are typically anesthetized with urethane.
-
Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted, targeting the specific brain region of interest (e.g., anterior hypothalamus, prefrontal cortex).
2. Microdialysis Probe and Perfusion:
-
Probe: A microdialysis probe (e.g., CMA/10) is inserted through the guide cannula into the brain tissue.
-
Perfusion Fluid: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). A typical aCSF composition is 189 mM NaCl, 3.9 mM KCl, and 3.37 mM CaCl, adjusted to a pH of 6.3.
-
Flow Rate: A slow, constant flow rate, typically 1.0 µl/min, is maintained using a microinfusion pump.
3. Sample Collection:
-
Habituation: Following probe insertion, a habituation period of at least one hour is allowed for the tissue to stabilize before sample collection begins.
-
Baseline Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a defined period (e.g., one hour) to establish a stable baseline of histamine release.
-
Experimental Treatment: The drug of interest (e.g., thioperamide) is administered, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Post-Treatment Collection: Dialysate samples continue to be collected at the same regular intervals to measure changes in histamine concentration following drug administration.
-
Sample Handling: Collected samples are immediately placed on ice and may be mixed with a small amount of acid (e.g., 0.1 N acetic acid) to prevent degradation before analysis.
4. Histamine Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying histamine in microdialysate samples.
-
Detection: Fluorescence detection is commonly employed after pre-column derivatization of histamine with a fluorescent tag like o-phthalaldehyde (B127526) (OPA). Electrochemical detection is also a viable alternative.
-
Quantification: The concentration of histamine in the dialysate is determined by comparing the peak areas from the samples to those of known standards. The results are often expressed as a percentage of the baseline histamine level.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the H3 autoreceptor and the action of thioperamide and immepip.
Experimental Workflow for Microdialysis
Caption: Step-by-step workflow for a typical in vivo microdialysis experiment.
References
- 1. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Thioperamide's Neuroprotective Effects: A Comparative Guide for Disease Models
This guide provides a comparative analysis of the neuroprotective effects of Thioperamide (B1682323), a selective histamine (B1213489) H3 receptor (H3R) antagonist, across various preclinical disease models. By summarizing key experimental findings, detailing methodologies, and illustrating underlying mechanisms, this document serves as a resource for researchers and drug development professionals evaluating the therapeutic potential of H3R antagonism in neurodegenerative and neurological disorders.
Alzheimer's Disease (AD)
In AD models, Thioperamide has demonstrated significant efficacy in mitigating key pathological features, primarily by modulating neuroinflammation and enhancing the clearance of amyloid-beta (Aβ) plaques.[1][2] The neuroprotective actions in this context appear to be heavily dependent on the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1][2][3]
| Parameter | Disease Model | Treatment Protocol | Key Result | Reference |
| Cognitive Function | APP/PS1 Tg Mice | Not specified | Improved cognitive function | |
| Aβ Plaque Burden | APP/PS1 Tg Mice | Not specified | Hippocampus: Reduced from 0.105% to 0.070%Cortex: Reduced from 0.166% to 0.113% | |
| Neuroinflammation | APP/PS1 Tg Mice | Not specified | Reduced gliosis and neuroinflammation | |
| Cell Viability (in vitro) | Primary neurons (Aβ-induced injury) | 10 µM Thioperamide | Increased from 66.3% to 86.9% of control | |
| Autophagic Flux (in vitro) | Primary neurons (Aβ-induced injury) | Not specified | Increased to 233.1% of vehicle | |
| p-CREB Levels (in vitro) | Primary neurons (Aβ-induced injury) | Not specified | Rescued from 49.5% to 91.8% of control |
-
Animal Model : Adult male APP/PS1 transgenic mice (8 months old) were used, with wild-type littermates as controls.
-
Drug Administration : The specific dosage and administration route for the in vivo experiments were not detailed in the abstract but were sufficient to produce the observed effects. For in vitro studies, primary neurons were treated with concentrations up to 10⁻⁵ M Thioperamide following injury induced by 5 µM Aβ.
-
Methodology :
-
Behavioral Analysis : Cognitive function was assessed to evaluate the therapeutic effect of Thioperamide on AD-like symptoms.
-
Histopathology : Brain sections were stained with Thioflavin-S to quantify Aβ plaque burden in the hippocampus and cortex.
-
Biochemical Analysis : Western blotting was used to measure levels of proteins related to autophagy (e.g., Atg7, TFEB) and CREB signaling (p-CREB) in brain tissue and cell lysates.
-
In Vitro Assay : Primary neurons were exposed to Aβ to induce injury. Cell viability was measured using the MTT assay, and autophagic flux was assessed by analyzing LC3-II levels.
-
-
Mechanism of Action Probe : The role of CREB was confirmed using H89, an inhibitor of CREB signaling, which reversed the neuroprotective effects of Thioperamide. Similarly, the role of autophagy was confirmed using the inhibitor 3-MA and siRNA against Atg7.
Cerebral Ischemia and Hypoxia
In models of stroke and hypoxic-ischemic injury, Thioperamide exerts neuroprotection through multiple mechanisms, including reducing oxidative stress, promoting angiogenesis, and enhancing autophagy. The involvement of histamine release and subsequent action on postsynaptic receptors is prominent in some models, while histamine-independent pathways have been identified in others.
| Parameter | Disease Model | Treatment Protocol | Key Result | Reference |
| Infarct Volume | tMCAO (mice) | 10 mg/kg Thioperamide | Reduced from 32.1% to 13.2% | |
| Brain Edema | Neonatal HIE (rats) | Not specified | Significantly decreased brain water content | |
| Oxidative Stress | Neonatal HIE (rats) | Not specified | Decreased malondialdehyde; Increased SOD activity | |
| Oxidative Stress | MCAO (rats) | 5.5-11 mg/kg Thioperamide | Reversed increase in TBARS; Paradoxically reduced GPx, GR, SOD | |
| Angiogenesis | Photothrombotic Stroke (mice) | 10 mg/kg/day Thioperamide | Significantly improved angiogenesis at Day 14 | |
| Cell Viability (in vitro) | OGD (primary neurons) | 1 µM Thioperamide | Increased from 49.9% to 77.4% of control | |
| NSC Proliferation (in vitro) | OGD (NE-4C stem cells) | Not specified | Rescued from 58.9% to 90.0% of control |
-
Animal Model : Neonatal rat model of HIE.
-
Drug Administration : Thioperamide was administered to the rat pups. To dissect the mechanism, the H1 receptor antagonist pyrilamine (B1676287) and the H2 receptor antagonist cimetidine (B194882) were used in combination with Thioperamide in separate groups.
-
Methodology :
-
Model Induction : HIE was induced in neonatal rats, likely through a combination of carotid artery ligation and exposure to a hypoxic environment.
-
Biochemical Analysis : Brain tissue was analyzed for water content to measure edema. Levels of malondialdehyde (MDA) were measured as a marker of lipid peroxidation, and the activity of superoxide (B77818) dismutase (SOD) was assessed as a measure of antioxidant defense. Hippocampal histamine levels were also quantified.
-
-
Mechanism of Action Probe : The reversal of Thioperamide's protective effects by the H1 antagonist pyrilamine, but not by the H2 antagonist cimetidine, indicated that the therapeutic action is mediated primarily through postsynaptic H1 receptors.
Parkinson's Disease (PD)
In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, Thioperamide has been shown to address non-motor symptoms, including disruptions to circadian rhythm and cognitive deficits. This suggests a role for the histaminergic system in modulating the widespread neurological circuits affected in PD beyond the primary motor deficits.
| Parameter | Disease Model | Treatment Protocol | Key Result | Reference |
| Circadian Rhythm | 6-OHDA lesioned mice | Not specified | Restored normal circadian rhythmicity | |
| Recognition Memory | 6-OHDA lesioned mice | Not specified | Eliminated impairment of novel object recognition | |
| Hippocampal Oscillations | 6-OHDA lesioned mice | Not specified | Corrected disrupted gamma oscillations |
-
Animal Model : A mouse model of PD was created using bilateral stereotaxic injections of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum.
-
Drug Administration : Thioperamide was administered to the 6-OHDA-lesioned mice.
-
Methodology :
-
Behavioral Analysis : The novel object recognition task was used to assess long-term recognition memory. Circadian rhythm was monitored by measuring motor activity over a 24-hour cycle in both light/dark and constant darkness conditions. Anxiolytic effects were evaluated using standard behavioral tests.
-
Electrophysiology : In vivo electrophysiological recordings were performed to measure gamma oscillations in the hippocampus, a neural correlate of cognitive processing.
-
-
Key Finding : Thioperamide successfully rescued deficits in both circadian function and recognition memory, which were associated with the restoration of normal hippocampal gamma oscillations. However, it did not alter the anxiety-like behavior caused by the 6-OHDA lesion.
Conclusion
Across diverse models of neurological disease, Thioperamide consistently demonstrates neuroprotective properties. A central theme is its ability to modulate fundamental cellular processes such as neuroinflammation, autophagy, and oxidative stress. In Alzheimer's and ischemic models, the CREB and autophagy pathways are critical histamine-independent mechanisms. Conversely, in neonatal HIE, its effects are mediated by increased synaptic histamine acting on H1 receptors. In Parkinson's models, its ability to rescue non-motor cognitive and circadian deficits highlights the broad therapeutic potential of modulating the brain's histaminergic system. These findings provide a strong rationale for the continued investigation of H3R antagonists as a versatile therapeutic strategy for complex neurological disorders.
References
- 1. Thioperamide attenuates neuroinflammation and cognitive impairments in Alzheimer's disease via inhibiting gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of CREB‐mediated autophagy by thioperamide ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histaminergic neurotransmission in aging and Alzheimer's disease: A review of therapeutic opportunities and gaps - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide's Duality: A Comparative Analysis of its Interaction with Histamine H3 and H4 Receptors
For Immediate Release
A comprehensive analysis of Thioperamide, a well-established pharmacological tool, reveals a near-equivalent potency in its interaction with both histamine (B1213489) H3 and H4 receptors. This guide provides a detailed comparison of Thioperamide's binding affinities and functional effects on these two important G protein-coupled receptors (GPCRs), supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Analysis: Binding Affinity and Functional Potency
Experimental data demonstrates that Thioperamide exhibits similar binding affinities for both human H3 and H4 receptors, with Ki values in the low nanomolar range. Functionally, Thioperamide acts as an inverse agonist at both receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Parameter | Histamine H3 Receptor (Human) | Histamine H4 Receptor (Human) | Reference |
| Binding Affinity (Ki) | 25 nM | 27 nM | |
| Functional Activity | Inverse Agonist | Inverse Agonist | [1] |
| Effect on cAMP | Increase | Increase | [1] |
| Maximal Efficacy (% increase in cAMP) | ~25% | ~25% | [1] |
| Functional Potency (pEC50) | 7.9 (rat) | Not explicitly found | [2] |
Note: The pEC50 value for the H3 receptor was determined in rat. While direct comparative human data for functional potency was not available in the searched literature, the maximal efficacy is reported to be similar.
Mechanism of Action: Signaling Pathways
Both the histamine H3 and H4 receptors are coupled to the Gi/o family of G proteins. In their basal state, these receptors constitutively inhibit adenylyl cyclase, which suppresses the production of cAMP. As an inverse agonist, Thioperamide binds to the receptor and stabilizes it in an inactive conformation. This action blocks the constitutive activity of the receptor, thereby releasing the inhibition on adenylyl cyclase and leading to an increase in intracellular cAMP levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the competitive displacement of a radiolabeled ligand from the H3 or H4 receptor by Thioperamide.
Materials:
-
Cell membranes expressing the human H3 or H4 receptor.
-
Radioligand (e.g., [³H]-Histamine for H4, or a specific antagonist radioligand for H3).
-
Thioperamide solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Thioperamide.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Thioperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the effect of a compound on the intracellular concentration of cAMP, providing information on its agonistic or inverse agonistic properties.
Objective: To measure the effect of Thioperamide on cAMP levels in cells expressing H3 or H4 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 or H4 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Thioperamide solutions of varying concentrations.
-
Forskolin (B1673556) (optional, to increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with varying concentrations of Thioperamide.
-
(Optional) Add a low concentration of forskolin to amplify the signal window for inverse agonism.
-
Incubate for a specific period to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration against the log of the Thioperamide concentration to determine the EC50 and the maximal effect.
Conclusion
Thioperamide acts as a potent inverse agonist with comparable high affinity for both human histamine H3 and H4 receptors. This dual activity is important for researchers to consider when using Thioperamide as a pharmacological tool to study the distinct physiological roles of these two receptors. The similar binding affinities and functional efficacies underscore the need for more selective ligands to dissect the individual contributions of H3 and H4 receptor signaling in various physiological and pathological processes.
References
Replicating the Memory-Enhancing Effects of Thioperamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thioperamide's memory-enhancing effects with alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
Thioperamide (B1682323), a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, has demonstrated significant pro-cognitive effects across a range of preclinical models. By blocking the autoregulatory function of the H3 receptor, Thioperamide increases the synaptic release of histamine and other neurotransmitters crucial for cognitive processes, including acetylcholine (B1216132).[1][2][3][4] This guide synthesizes findings from multiple studies to provide a comprehensive overview of its memory-enhancing properties, benchmarked against relevant comparators.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Thioperamide on memory consolidation and its efficacy in reversing amnesia induced by scopolamine (B1681570), a muscarinic antagonist.
Table 1: Dose-Dependent Enhancement of Memory Consolidation by Thioperamide in the Inhibitory Avoidance Task
| Species | Dosage (mg/kg, i.p.) | Memory Task | Key Finding | Reference |
| Mice | 1.25 | Inhibitory Avoidance | No significant effect on memory consolidation. | [5] |
| Mice | 2.5 | Inhibitory Avoidance | Significant improvement in memory consolidation. | |
| Mice | 5.0 | Inhibitory Avoidance | Robust enhancement of memory consolidation. | |
| Mice | 10.0 | Inhibitory Avoidance | Continued significant improvement in memory. | |
| Mice | 20.0 | Inhibitory Avoidance | Maintained significant memory enhancement. | |
| Rats | 2.0 | Place Recognition | Improved memory retention when administered post-acquisition. | |
| SAM-P/8 Mice | 15.0 | Passive Avoidance | Significantly improved response latency in aged mice. |
Table 2: Reversal of Scopolamine-Induced Amnesia by Thioperamide
| Species | Scopolamine Dose (mg/kg, i.p.) | Thioperamide Dose (mg/kg, i.p.) | Memory Task | Efficacy | Reference |
| Mice | 0.25 | 5.0 | Inhibitory Avoidance | Significantly reversed scopolamine-induced amnesia. | |
| Mice | 0.25 | 10.0 | Inhibitory Avoidance | Potently reversed scopolamine-induced memory deficits. | |
| Mice | 0.25 | 20.0 | Inhibitory Avoidance | Effectively reversed amnesia. | |
| Rats | 0.02 | 2.0 | Place Recognition | Reversed the amnesia induced by post-acquisition scopolamine. | |
| Mice | Not Specified | 20.0 | Elevated Plus-Maze | Slightly improved learning deficit, enhanced by H2 antagonist. |
Comparison with Alternative H3 Receptor Antagonists
Thioperamide is often considered a prototypical H3 receptor antagonist. Several other compounds with a similar mechanism of action have been developed and tested for their cognitive-enhancing properties.
Table 3: Comparative Efficacy of H3 Receptor Antagonists in Cognitive Tasks
| Compound | Animal Model | Memory Task | Key Findings | Reference |
| Thioperamide | Rats & Mice | Various (Inhibitory Avoidance, Place Recognition) | Consistently improves memory consolidation and reverses amnesia. | |
| Clobenpropit | Rats | Object Recognition, Passive Avoidance | Prevents scopolamine-induced amnesia, similar to Thioperamide. | |
| Pitolisant | Mice | Fear Conditioning, Object Recognition | Enhances memory consolidation and reverses dizocilpine-induced amnesia. | |
| Ciproxifan | Rats | Spatial Memory | Ameliorates spatial memory deficits. | |
| ABT-239 | Rodents | Various | Improves performance in multiple cognitive paradigms. |
Experimental Protocols
Detailed methodologies for three key behavioral assays used to evaluate the memory-enhancing effects of Thioperamide are provided below.
Inhibitory Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition):
-
Place the mouse in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 60 seconds), the door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed from the apparatus.
-
-
Drug Administration: Thioperamide or vehicle is administered intraperitoneally (i.p.) at the desired dose immediately after the training session to assess its effect on memory consolidation.
-
Testing (Retention): 24 hours after training, the mouse is placed back into the light compartment. The latency to enter the dark compartment is recorded, with a longer latency indicating better memory of the aversive event. A cut-off time (e.g., 300 seconds) is typically used.
Novel Object Recognition (NOR) Task
This task evaluates recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation: The mouse is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.
-
Familiarization (Training):
-
Two identical objects are placed in the arena.
-
The mouse is placed in the arena and allowed to explore the objects for a defined period (e.g., 10 minutes).
-
-
Drug Administration: Thioperamide or vehicle is administered at the desired time point (e.g., pre-training, post-training, or pre-retention) depending on the memory phase being investigated.
-
Testing (Retention): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object (discrimination index > 50%) indicates successful recognition memory.
Morris Water Maze (MWM) Task
This task assesses spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 120 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Training:
-
The mouse is placed in the water at one of four starting positions.
-
The mouse must swim to find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a brief period (e.g., 15-30 seconds).
-
This is repeated for several trials per day over several consecutive days. The escape latency (time to find the platform) and path length are recorded.
-
-
Drug Administration: Thioperamide or vehicle is administered daily before the first trial to assess its effect on spatial learning.
-
Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed from the pool. The mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Signaling Pathways and Mechanisms of Action
Thioperamide's pro-cognitive effects are primarily attributed to its action as a histamine H3 receptor antagonist. This leads to a cascade of neurochemical changes that facilitate learning and memory.
Caption: Thioperamide's primary mechanism of action.
By blocking the inhibitory H3 autoreceptors on histaminergic neurons, Thioperamide disinhibits histamine release. Increased synaptic histamine can then act on other histamine receptors (H1 and H2) and also stimulate the release of other neurotransmitters, notably acetylcholine, which plays a critical role in memory formation.
Caption: Downstream signaling effects of Thioperamide.
Furthermore, some studies suggest that Thioperamide's effects may involve the modulation of the cAMP response element-binding protein (CREB) pathway. H3 receptor activation is known to inhibit adenylyl cyclase, leading to reduced cAMP levels. By antagonizing this receptor, Thioperamide may lead to an increase in CREB phosphorylation (pCREB), a key transcription factor involved in synaptic plasticity and long-term memory formation.
Caption: General experimental workflow for testing Thioperamide.
This guide provides a foundational understanding of Thioperamide's memory-enhancing effects and the experimental paradigms used to evaluate them. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor these protocols to their specific research questions.
References
- 1. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioperamide's Efficacy in Combination with H1 and H2 Receptor Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of thioperamide (B1682323), a potent histamine (B1213489) H3/H4 receptor antagonist, when used in combination with H1 and H2 receptor antagonists. By blocking the presynaptic H3 autoreceptors, thioperamide enhances the release of histamine in the brain.[1] This endogenously released histamine subsequently interacts with postsynaptic H1 and H2 receptors to elicit a range of physiological responses. Understanding the interplay between thioperamide and antagonists of H1 and H2 receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This document summarizes key experimental findings, presents quantitative data in structured tables, details the experimental protocols of pivotal studies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes of studies investigating the co-administration of thioperamide with H1 and H2 receptor antagonists in different experimental models.
Neuroprotection in Neonatal Hypoxic-Ischemic Encephalopathy
A study in a rat model of neonatal hypoxic-ischemic encephalopathy demonstrated that the neuroprotective effects of thioperamide are mediated through H1 receptors.[2]
Table 1: Effects of Thioperamide and Histamine Receptor Antagonists on Brain Injury Markers [2]
| Treatment Group | Brain Water Content (%) | Hippocampal Histamine (ng/g) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) |
| 24 hours post-insult | ||||
| Model | 89.2 ± 1.2 | 45.3 ± 5.1 | 12.5 ± 1.3 | 35.6 ± 4.2 |
| Thioperamide (H3 Antagonist) | 87.5 ± 1.1 | 68.7 ± 6.3 | 8.7 ± 0.9 | 48.9 ± 5.1 |
| Thioperamide + Pyrilamine (B1676287) (H1 Antagonist) | 89.0 ± 1.3 | 48.2 ± 5.5 | 11.9 ± 1.2 | 37.1 ± 4.5 |
| Thioperamide + Cimetidine (B194882) (H2 Antagonist) | 87.6 ± 1.0 | 67.9 ± 6.1 | 8.9 ± 1.0 | 48.2 ± 5.0 |
| 72 hours post-insult | ||||
| Model | 88.1 ± 1.0 | 46.1 ± 5.3 | 10.8 ± 1.1 | 36.2 ± 4.4 |
| Thioperamide (H3 Antagonist) | 86.2 ± 0.9 | 69.5 ± 6.5 | 7.2 ± 0.8 | 50.1 ± 5.3 |
| Thioperamide + Pyrilamine (H1 Antagonist) | 87.9 ± 1.1 | 47.5 ± 5.6 | 10.5 ± 1.0 | 37.8 ± 4.6 |
| Thioperamide + Cimetidine (H2 Antagonist) | 86.3 ± 1.0 | 68.8 ± 6.2 | 7.4 ± 0.9 | 49.5 ± 5.1 |
*p < 0.05 vs. Model group; **p < 0.05 vs. Thioperamide group. Data are presented as mean ± SD.
Modulation of Locomotor Activity
Studies in mice have shown that the increase in locomotor activity induced by thioperamide is dependent on both H1 and H2 receptor activation.
Table 2: Effect of H1 and H2 Antagonists on Thioperamide-Induced Locomotor Activity
| Treatment | Locomotor Activity |
| Vehicle | Baseline |
| Thioperamide (12.5 and 25 mg/kg) | Significant Increase |
| Thioperamide + Pyrilamine (H1 Antagonist) | Blocked |
| Thioperamide + Zolantidine (H2 Antagonist) | Blocked |
Anticonvulsant Effects
The anticonvulsant properties of thioperamide in a mouse model of electrically induced convulsions are mediated by H1 receptors, with no discernible involvement of H2 receptors.
Table 3: Effect of H1 and H2 Antagonists on the Anticonvulsant Action of Thioperamide
| Treatment | Effect on Convulsion Duration and Threshold |
| Vehicle | Baseline |
| Thioperamide | Significantly Decreased Duration and Increased Threshold |
| Thioperamide + Mepyramine (H1 Antagonist) | Antagonized (Blocked) |
| Thioperamide + Zolantidine (H2 Antagonist) | No Significant Effect |
Experimental Protocols
Neonatal Hypoxic-Ischemic Encephalopathy Model
1. Animal Model:
-
Seven-day-old Wistar rat pups of both sexes were used.
-
The left common carotid artery was permanently ligated under isoflurane (B1672236) anesthesia.
-
After a 2-hour recovery period, the pups were exposed to a hypoxic environment (8% oxygen and 92% nitrogen) for 2.5 hours in a humidified chamber maintained at 37°C.
2. Drug Administration:
-
Animals were divided into a sham-operated group, a model group, a thioperamide group (20 mg/kg), a thioperamide (20 mg/kg) + pyrilamine (20 mg/kg) group, and a thioperamide (20 mg/kg) + cimetidine (20 mg/kg) group.
-
All drugs were administered via intraperitoneal injection immediately after the hypoxic insult.
3. Outcome Measures:
-
Brain Water Content: Measured at 24 and 72 hours post-insult. The brain was removed, weighed (wet weight), dried in an oven at 100°C for 24 hours, and weighed again (dry weight). Brain water content was calculated as [(wet weight - dry weight) / wet weight] x 100%.
-
Biochemical Analysis: At 24 and 72 hours, hippocampal tissue was collected for the measurement of histamine levels (using a commercial ELISA kit), malondialdehyde (MDA) content (as an indicator of lipid peroxidation), and superoxide dismutase (SOD) activity (as a measure of antioxidant defense).
Locomotor Activity Measurement
1. Animals:
-
Mast cell-deficient W/Wv mice were used to ensure that the observed effects were primarily due to neuronal histamine.
2. Apparatus:
-
Locomotor activity was measured using a photo-beam activity monitoring system. This system consists of a transparent chamber surrounded by a grid of infrared beams. The interruption of these beams by the animal's movement is recorded by a computer.
3. Procedure:
-
Mice were habituated to the testing chamber for a period before drug administration.
-
Animals received intraperitoneal injections of either vehicle, thioperamide alone, or thioperamide in combination with an H1 antagonist (pyrilamine) or an H2 antagonist (zolantidine).
-
Locomotor activity was recorded for 1 hour post-injection. The total number of beam breaks was used as the measure of locomotor activity.
Electrically Induced Convulsions Model
1. Animals:
-
Male ddY mice were used for this study.
2. Procedure:
-
A constant current stimulator was used to deliver an electrical stimulus via corneal electrodes.
-
The electroconvulsive threshold was determined by applying a series of electrical stimuli of increasing intensity until a tonic hindlimb extension seizure was observed.
-
To assess the duration of convulsions, a suprathreshold electrical stimulus was delivered. The duration of tonic flexion, extension, and clonic convulsions was recorded.
3. Drug Administration:
-
Mice were pre-treated with intraperitoneal injections of vehicle, thioperamide, or thioperamide in combination with an H1 antagonist (mepyramine) or an H2 antagonist (zolantidine) prior to the electrical stimulation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical flow of the experimental designs.
Caption: Mechanism of Thioperamide and Histamine Receptor Antagonists.
Caption: Overview of H1, H2, and H3 Receptor Signaling Cascades.
Caption: General Experimental Workflow for In Vivo Combination Studies.
References
Assessing the Specificity of Thioperamide Maleate in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thioperamide maleate (B1232345) with other key histamine (B1213489) H3 receptor (H3R) antagonists, offering objective performance data and detailed experimental protocols to assess specificity. The information presented herein is intended to aid researchers in the selection and evaluation of pharmacological tools for preclinical studies targeting the histaminergic system.
Introduction to Thioperamide Maleate and the Histamine H3 Receptor
Thioperamide is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] By blocking the inhibitory feedback mechanism of the H3 receptor, Thioperamide enhances the release of histamine and other neurotransmitters, leading to a range of physiological effects, including increased wakefulness and improved cognitive function.[1] However, a thorough assessment of its specificity is critical for the accurate interpretation of experimental results. This guide compares this compound to other widely used H3R antagonists: Ciproxifan, ABT-239, and Pitolisant.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives at various receptors, as well as their interactions with metabolic enzymes.
Table 1: Histamine Receptor Binding Affinities (Ki in nM)
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Thioperamide | >10,000 | >10,000 | 0.80 - 4.3 | ~25-43 |
| Ciproxifan | >10,000 | >10,000 | 0.5 - 9.2 | >1000 |
| ABT-239 | >1000-fold selective for H3 | >1000-fold selective for H3 | 0.3 - 1.2 | >1000-fold selective for H3 |
| Pitolisant | No appreciable binding | No appreciable binding | 0.16 | No appreciable binding |
Data compiled from multiple sources.[3][4] Values represent a range from different studies. Higher Ki values indicate lower affinity.
Table 2: Off-Target Effects and Cytochrome P450 Inhibition
| Compound | Known Off-Target Interactions | Cytochrome P450 Inhibition (Ks or Ki in µM) |
| Thioperamide | Adrenal steroidogenesis inhibition, binds to cytochrome P450. | Ks: 0.3 - 3.7 (adrenal microsomal P450) |
| Ciproxifan | Reversible inhibition of Monoamine Oxidase A and B (micromolar range). | Ks: 0.10 - 0.11 (adrenal microsomal and mitochondrial P450) |
| ABT-239 | Transient receptor potential vanilloid type 1 (TRPV1) antagonist. | No significant inhibition of major CYP isoforms (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4) in human liver microsomes. |
| Pitolisant | Blocks hERG channels at supra-therapeutic doses. | Inducer of CYP3A4; inhibitor of OCT1 (IC50 = 0.795 µM). |
Ks represents the spectral dissociation constant. Ki represents the inhibition constant. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Specificity Assessment: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human H1, H2, H3, or H4 receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R).
-
Test compound (e.g., this compound) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of a known non-labeled ligand for the target receptor, radioligand, and cell membranes.
-
Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Cognitive Assessment: Novel Object Recognition (NOR) Test
This protocol describes the NOR test, a widely used behavioral assay to assess recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animal. The objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the mouse spends exploring each object (sniffing or touching with the nose or forepaws).
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record the time it spends exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs are provided below using Graphviz (DOT language).
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion
This guide provides a comparative framework for assessing the specificity of this compound. The presented data highlights that while Thioperamide is a potent H3R antagonist, it also exhibits affinity for the H4R and can interact with cytochrome P450 enzymes. In contrast, newer generation antagonists like ABT-239 and Pitolisant demonstrate higher selectivity for the H3R with fewer reported off-target activities. The choice of a pharmacological tool should, therefore, be guided by the specific experimental context and the potential for off-target effects to confound results. The detailed protocols and workflows provided herein offer a starting point for rigorous in-house evaluation of these compounds.
References
- 1. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thioperamide Maleate: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of thioperamide (B1682323) maleate (B1232345), a selective histamine (B1213489) H3 receptor antagonist used in research. Adherence to these guidelines is critical due to the hazardous nature of the compound.
Thioperamide maleate should be managed as hazardous waste and disposed of in accordance with all applicable national and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Immediate Safety and Disposal Protocol
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled with care. The primary disposal method involves collection by a licensed professional waste disposal service. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation: Collect all this compound waste separately from other chemical waste streams to prevent unintended reactions.
-
Containerization:
-
Leave the chemical in its original container whenever possible.
-
If transferring to a new container, ensure it is properly labeled with the chemical name ("this compound"), concentration, and the appropriate hazard symbols (e.g., "Toxic," "Corrosive").
-
The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, clearly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal vendor.
Quantitative Data Summary
For researchers using this compound, understanding its physical and chemical properties is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₄S • C₄H₄O₄ | Cayman Chemical |
| Molecular Weight | 408.5 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | DMSO: ~25 mg/mLEthanol: ~10 mg/mLDimethylformamide: ~30 mg/mL | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets. No specific experimental protocols for the disposal of this compound, beyond the standard chemical waste procedures, were cited in the referenced materials. The fundamental principle is to treat it as a hazardous chemical and follow established institutional and regulatory guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Thioperamide Maleate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Thioperamide maleate (B1232345). Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Thioperamide maleate is a research chemical that should be handled with care.[1] Although detailed toxicological properties may not be fully elucidated, it is to be considered hazardous.[1] Adherence to the following protocols is essential to minimize exposure and ensure operational safety.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for routine laboratory operations involving this compound.
| Protection Type | Required PPE | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the solid powder form of the compound. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes or airborne particles entering the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), Lab coat or chemical-resistant apron | To prevent direct skin contact with the compound.[2] |
| General Hygiene | N/A | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Spill Kit: Ensure a chemical spill kit is readily accessible and personnel are trained in its use.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound before commencing any work.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task within a fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: this compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as PBS (pH 7.2), where its solubility is approximately 5 mg/ml. It is not recommended to store aqueous solutions for more than one day.
3. Post-Handling Procedures:
-
Decontamination: Clean all work surfaces, glassware, and equipment thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent washes, in a dedicated, labeled hazardous waste container. Do not pour any waste down the drain.
-
Waste Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
